molecular formula C19H18ClF3N2O3S B8105903 Abeprazan hydrochloride

Abeprazan hydrochloride

Cat. No.: B8105903
M. Wt: 446.9 g/mol
InChI Key: BOHTZYBQQDVIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abeprazan hydrochloride is a useful research compound. Its molecular formula is C19H18ClF3N2O3S and its molecular weight is 446.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S.ClH/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22;/h3-9,11,23H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHTZYBQQDVIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Abeprazan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abeprazan hydrochloride, also known as Fexuprazan hydrochloride, is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+ ATPase (proton pump). This document provides a comprehensive technical overview of the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. Detailed experimental protocols for its multi-step synthesis and various analytical characterization techniques are presented. All quantitative data has been summarized in structured tables for clarity and ease of comparison. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Abeprazan is a next-generation acid suppressant belonging to the class of imidazopyridine derivatives. Unlike traditional proton pump inhibitors (PPIs), which require acidic activation and form covalent bonds with the proton pump, Abeprazan acts via a reversible, potassium-competitive mechanism, leading to a rapid and sustained inhibition of gastric acid secretion.[1][2] This distinct mechanism of action offers potential advantages in the treatment of acid-related disorders. This guide outlines the key aspects of its chemical synthesis and analytical characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from readily available starting materials. The overall synthetic workflow is depicted below.

G cluster_synthesis Synthesis Workflow A Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate B 5-(2,4-Difluorophenyl)-4-methoxy-1-((3-fluorophenyl)sulfonyl)-1H-pyrrole-3-carbaldehyde A->B Reduction C 1-(5-(2,4-Difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine (Abeprazan free base) B->C Reductive Amination D This compound C->D Salt Formation G cluster_moa Mechanism of Action ParietalCell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) K_ion K+ ProtonPump->K_ion Uptake GastricLumen Gastric Lumen ProtonPump->GastricLumen Secretes H_ion H+ Abeprazan Abeprazan Abeprazan->ProtonPump Reversible Inhibition

References

Preclinical Pharmacokinetics and Metabolism of Abeprazan Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a potent, orally administered potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders. As a P-CAB, Abeprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly inhibiting the H+/K+-ATPase enzyme in gastric parietal cells. This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics and metabolism of this compound in various animal models, which is crucial for understanding its disposition and for the design of clinical studies.

Pharmacokinetics

Preclinical pharmacokinetic studies of Abeprazan have been conducted in several species, including rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Bioavailability and Distribution

The absolute oral bioavailability of Abeprazan has been reported to vary across different preclinical species, with a range of 3.89% to 50.6%[1]. This variability suggests species-specific differences in absorption and/or first-pass metabolism.

The volume of distribution at steady state (Vss) has been determined in rats, monkeys, and dogs, providing insights into the extent of tissue distribution of the compound.

Table 1: Volume of Distribution (Vss) of Abeprazan in Preclinical Models

Preclinical ModelVolume of Distribution (Vss) (L/kg)
Rat20.2
Monkey9.17
Dog12.6

Source: Development of Physiologically Based Pharmacokinetic Model for Orally Administered Fexuprazan in Humans

Metabolism

The primary route of elimination for Abeprazan is through hepatic metabolism. In vitro studies have identified the key cytochrome P450 (CYP) enzymes involved in its biotransformation.

Metabolic Pathways

Abeprazan is extensively metabolized, with the liver being the main site of this process. The major enzyme responsible for its metabolism is CYP3A4 . Other enzymes, including CYP2B6, CYP2C19, and CYP2D6 , also play a role in the formation of its metabolites, specifically M11 and M14. Notably, these major metabolites, M11 and M14, have been shown to be inactive, meaning they do not possess inhibitory effects on the H+/K+-ATPase enzyme.

Abeprazan Abeprazan Metabolites Metabolites Abeprazan->Metabolites Hepatic Metabolism Inactive_Metabolites Inactive Metabolites (M11, M14) Metabolites->Inactive_Metabolites CYP3A4 CYP3A4 CYP3A4->Abeprazan Major Pathway Other_CYPs CYP2B6, CYP2C19, CYP2D6 Other_CYPs->Abeprazan Minor Pathways

Caption: Metabolic pathway of Abeprazan.

Experimental Protocols

While specific, detailed experimental protocols from the preclinical studies conducted by the developing pharmaceutical company are not publicly available, a general methodology for conducting such pharmacokinetic studies can be outlined.

Typical In Vivo Pharmacokinetic Study Protocol

A standardized workflow is generally followed for assessing the pharmacokinetic profile of a new chemical entity in animal models.

cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rats, Dogs) Dosing Drug Administration Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation (Oral/Intravenous) Dose_Preparation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis

Caption: General workflow of a preclinical pharmacokinetic study.

1. Animal Models:

  • Healthy, adult male and female animals of the selected species (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used.

  • Animals are acclimatized to the laboratory conditions before the study.

2. Drug Administration:

  • For oral administration, this compound is typically formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).

  • For intravenous administration, the compound is dissolved in a biocompatible solvent.

  • The drug is administered at various dose levels to assess dose proportionality.

3. Sample Collection:

  • Blood samples are collected serially at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma is separated by centrifugation and stored frozen until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of Abeprazan and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and elimination half-life (t1/2) are calculated using non-compartmental analysis of the plasma concentration-time data.

In Vitro Metabolism Studies

1. Enzyme Systems:

  • Human and animal liver microsomes or recombinant human CYP enzymes are used to identify the metabolic pathways.

2. Incubation:

  • Abeprazan is incubated with the enzyme systems in the presence of necessary cofactors (e.g., NADPH).

3. Metabolite Identification:

  • The reaction mixture is analyzed by LC-MS/MS to identify and characterize the metabolites formed.

4. Enzyme Phenotyping:

  • Specific chemical inhibitors or antibodies for different CYP enzymes are used to determine the contribution of each enzyme to the metabolism of Abeprazan.

Conclusion

The preclinical data for this compound indicate that it is a compound with variable oral bioavailability across species and is primarily cleared through hepatic metabolism, with CYP3A4 playing a major role. Its major metabolites are inactive. This foundational knowledge of its pharmacokinetic and metabolic profile in preclinical models has been instrumental in guiding its successful clinical development. Further detailed publications of the primary preclinical data would be beneficial for a more in-depth understanding of its disposition.

References

In Vitro Enzymatic Assays for Determining the Activity of Abeprazan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, a member of the potassium-competitive acid blocker (P-CAB) class of drugs, represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), which irreversibly bind to the gastric H+/K+-ATPase (proton pump) and require an acidic environment for activation, Abeprazan offers a distinct mechanism of action. It competitively and reversibly inhibits the proton pump by binding to the potassium-binding site, providing a rapid and sustained suppression of gastric acid secretion.[1] This technical guide provides an in-depth overview of the core in vitro enzymatic assays essential for characterizing the activity of this compound, complete with detailed experimental protocols, data presentation tables, and visual workflows.

Mechanism of Action: Potassium-Competitive Inhibition of H+/K+-ATPase

The primary target of Abeprazan is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of gastric parietal cells. This enzyme is responsible for the final step in gastric acid secretion, exchanging intracellular hydronium ions (H+) for extracellular potassium ions (K+). Abeprazan, as a P-CAB, directly competes with K+ for binding to the enzyme, thereby preventing the conformational changes necessary for proton translocation and acid secretion.[2][3][4] This mode of action is independent of the parietal cell's activation state and does not require an acidic environment to become active.[5]

Below is a diagram illustrating the signaling pathway of H+/K+-ATPase and the inhibitory action of Abeprazan.

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Apical Membrane of Parietal Cell cluster_cytoplasm Parietal Cell Cytoplasm H+ H+ K+_ext K+ ATPase H+/K+-ATPase K+_ext->ATPase Binding ATPase->H+ Translocation ADP ADP + Pi ATPase->ADP K+_int K+ ATPase->K+_int Translocation ATP ATP ATP->ATPase Hydrolysis Abeprazan Abeprazan Abeprazan->ATPase Competitive Inhibition

Mechanism of Abeprazan on H+/K+-ATPase.

Core In Vitro Enzymatic Assay: H+/K+-ATPase Inhibition Assay

The cornerstone for evaluating the potency of Abeprazan is the in vitro H+/K+-ATPase inhibition assay. This assay quantifies the enzymatic activity of the proton pump by measuring the rate of ATP hydrolysis, which is directly proportional to the amount of inorganic phosphate (Pi) released. The inhibitory effect of Abeprazan is determined by measuring the reduction in Pi formation in its presence.

Experimental Protocol: H+/K+-ATPase Inhibition Assay

This protocol is adapted from established methods for assaying P-CABs and can be optimized for this compound.[6][7]

1. Preparation of Gastric H+/K+-ATPase Vesicles:

  • Source: Gastric microsomes rich in H+/K+-ATPase are typically isolated from the gastric mucosa of animal models such as rabbits, swine, or rats.

  • Procedure:

    • Excise the stomach and wash the mucosal surface with a cold saline solution.

    • Scrape the gastric mucosa and homogenize it in a buffered sucrose solution.

    • Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase vesicles.

    • Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford assay).

    • Store the vesicles at -80°C until use.

2. Assay Reaction Mixture:

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4).

  • The reaction mixture should contain:

    • H+/K+-ATPase vesicles (final concentration to be optimized, typically 5-10 µg of protein).

    • MgCl₂ (e.g., 2 mM).

    • KCl (concentrations will vary for kinetic studies, a fixed concentration for IC50 determination, e.g., 5 mM).

    • This compound at various concentrations (e.g., ranging from 1 nM to 10 µM). A vehicle control (e.g., DMSO) should also be included.

    • The final volume should be brought up with the reaction buffer.

3. Enzymatic Reaction:

  • Pre-incubate the reaction mixture containing the enzyme, buffer, ions, and Abeprazan (or vehicle) for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding ATP (e.g., final concentration of 2 mM).

  • Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C. The incubation time should be within the linear range of the enzyme reaction.

  • Terminate the reaction by adding an ice-cold stop solution, such as trichloroacetic acid (TCA).

4. Detection of Inorganic Phosphate (Pi):

  • The amount of inorganic phosphate released is determined spectrophotometrically using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.

  • Measure the absorbance at the appropriate wavelength (e.g., 660 nm for the molybdenum blue method).

  • Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi produced in the enzymatic reaction.

5. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of Abeprazan compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the Abeprazan concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Below is a workflow diagram for the H+/K+-ATPase inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare H+/K+-ATPase Vesicles D Mix Enzyme, Buffer, Ions, and Abeprazan/Vehicle A->D B Prepare Reaction Buffer and Reagents B->D C Prepare Serial Dilutions of Abeprazan C->D E Pre-incubate at 37°C D->E F Initiate Reaction with ATP E->F G Incubate at 37°C F->G H Terminate Reaction with Stop Solution G->H I Add Colorimetric Reagent for Pi Detection H->I J Measure Absorbance I->J K Calculate % Inhibition J->K L Determine IC50 Value K->L

Workflow for H+/K+-ATPase Inhibition Assay.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for evaluating the in vitro activity of P-CABs. While specific data for this compound is proprietary and may not be publicly available, data for the structurally and mechanistically similar P-CAB, Vonoprazan (TAK-438), is provided for reference.[8][9][10]

Table 1: H+/K+-ATPase Inhibitory Activity of Vonoprazan

ParameterValueConditionsReference
IC50 17 nMPorcine gastric microsomes[8]
Ki 10 nMpH 7.0[3][10]
pKa 9.06[8][10]

Table 2: Kinetic Parameters of Vonoprazan Inhibition

ParameterDescriptionObservationReference
Type of Inhibition Competitive with respect to K+Inhibition is overcome by increasing K+ concentration[8]
Reversibility ReversibleEnzyme activity can be restored upon removal of the inhibitor[1][5]
Dissociation Half-life (t1/2) 7.5 hours (in 20 mM KCl at pH 7.0)Slower dissociation compared to other P-CABs[8][10]

Enzyme Kinetic Studies

To further characterize the inhibitory mechanism of Abeprazan, detailed enzyme kinetic studies are essential. These studies typically involve measuring the initial reaction velocities at various concentrations of both the substrate (ATP) and the inhibitor (Abeprazan), as well as the competing ion (K+).

Experimental Protocol: Determination of Inhibition Type and Ki
  • Follow the general H+/K+-ATPase inhibition assay protocol.

  • To determine the type of inhibition with respect to K+, vary the concentration of KCl in the reaction mixture (e.g., from 1 mM to 20 mM) at several fixed concentrations of Abeprazan.

  • Measure the initial reaction rates for each condition.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to kinetic models. This will reveal whether the inhibition is competitive, non-competitive, or uncompetitive with respect to K+.

  • The inhibition constant (Ki) can be calculated from these kinetic data, providing a measure of the inhibitor's binding affinity to the enzyme.

Conclusion

The in vitro enzymatic assays described in this guide provide a robust framework for the characterization of this compound's activity. The H+/K+-ATPase inhibition assay is the primary method for determining its potency (IC50), while more detailed kinetic studies can elucidate the precise mechanism of its reversible and potassium-competitive inhibition. Accurate and reproducible data from these assays are critical for preclinical drug development and for understanding the pharmacological profile of this next-generation acid suppressant. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions and enzyme preparations to ensure the highest quality data.

References

Solubility and stability studies of Abeprazan hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan hydrochloride, is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+-ATPase (proton pump).[1][2][3] This mechanism of action provides rapid and sustained suppression of gastric acid secretion, offering a promising alternative to traditional proton pump inhibitors (PPIs) for the treatment of acid-related disorders.[1][2][3] The efficacy and safety of a pharmaceutical agent are intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with standardized experimental protocols for their evaluation.

Physicochemical Properties

This compound is typically presented as a white to off-white crystalline powder.[4]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Based on available data, this compound exhibits pH-dependent solubility.

Table 1: Solubility of this compound in Various Solvents

Solvent/MediumSolubility DescriptionQuantitative Data (if available)Reference
Dimethyl Sulfoxide (DMSO)SolubleNot specified[4][5]
WaterLimited solubilityNot specified[4]
Aqueous Buffer pH 1.2Slightly water-solubleNot specified[6]
Aqueous Buffer pH 4.0Freely solubleNot specified[6]
Aqueous Buffer pH 6.8Slightly water-solubleNot specified[6]

Note: Quantitative solubility data for this compound in a wide range of organic and inorganic solvents is not extensively available in the public domain.

Stability Profile

The stability of a drug substance is a crucial quality attribute that ensures its safety and efficacy throughout its shelf life. This compound is reported to be stable under normal storage conditions but may be sensitive to extreme pH levels.[4]

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and pathways. While specific forced degradation data for this compound is limited in publicly accessible literature, studies on a similar P-CAB, Vonoprazan, indicate that significant degradation occurs under alkaline and oxidative stress conditions.[7][8] Conversely, Vonoprazan shows stability under acidic, thermal, and photolytic stress.[7][8] This suggests that this compound may exhibit a similar degradation profile.

Metabolic Stability:

In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] The main metabolite identified is M14, which is reported to be inactive.[1] The in vitro binding of this compound to human plasma proteins is high, at 94.3% and 92.8% for concentrations of 1 and 10 μg/mL, respectively.[1]

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reliable and reproducible solubility and stability data. The following sections outline recommended methodologies based on International Council for Harmonisation (ICH) guidelines.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

  • Preparation: Prepare a series of vials containing a fixed amount of the chosen solvent (e.g., water, buffers of different pH, organic solvents).

  • Addition of API: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Reporting: Express the solubility in terms of mg/mL or molarity.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products.

Protocol:

  • Method Development: Develop a robust HPLC method capable of resolving this compound from potential impurities and degradants.

  • Forced Degradation: Subject this compound to various stress conditions as per ICH Q1A(R2) guidelines:

    • Acidic Hydrolysis: Treat with 0.1 N HCl at elevated temperature (e.g., 60 °C).

    • Alkaline Hydrolysis: Treat with 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: Treat with 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80 °C).

    • Photostability: Expose the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

  • Peak Purity: Confirm the peak purity of the parent drug to ensure that no degradation products are co-eluting.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Studies cluster_stability Stability Studies sol_start Start: Solubility Determination sol_prep Prepare Solvent Systems (Aqueous & Organic) sol_start->sol_prep sol_add Add Excess Abeprazan HCl sol_prep->sol_add sol_equil Equilibrate (Shake-Flask) 24-48h at controlled temp. sol_add->sol_equil sol_sep Phase Separation (Centrifugation/Filtration) sol_equil->sol_sep sol_quant Quantify Concentration (HPLC) sol_sep->sol_quant sol_end End: Report Solubility Data sol_quant->sol_end stab_start Start: Stability Assessment stab_method Develop Stability-Indicating Analytical Method (HPLC) stab_start->stab_method stab_force Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) stab_method->stab_force stab_long Long-term & Accelerated Stability Testing (ICH) stab_method->stab_long stab_analysis Analyze Stressed Samples stab_force->stab_analysis stab_pathway Identify Degradation Products & Pathways stab_analysis->stab_pathway stab_end End: Establish Shelf-life stab_pathway->stab_end stab_long->stab_end G cluster_degradation Degradation Pathways cluster_stable Stable Under Abeprazan This compound (Intact Drug) Oxidative_Degradant Oxidative Degradant(s) (e.g., N-oxide) Abeprazan->Oxidative_Degradant Oxidative Stress (e.g., H₂O₂) Hydrolytic_Degradant_Base Hydrolytic Degradant(s) (Base-catalyzed) Abeprazan->Hydrolytic_Degradant_Base Alkaline Stress (e.g., NaOH) Acidic Acidic Conditions Thermal Thermal Stress Photolytic Photolytic Stress

References

Unveiling the Molecular Targets of Abeprazan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of Abeprazan hydrochloride (also known as Fexuprazan, DWP14012), a novel potassium-competitive acid blocker (P-CAB). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Executive Summary

This compound is a next-generation acid suppressant that directly targets the gastric H+/K+-ATPase, commonly known as the proton pump. Unlike traditional proton pump inhibitors (PPIs), Abeprazan offers a distinct mechanism of action characterized by rapid, competitive, and reversible inhibition of the proton pump. This guide elucidates the molecular interactions and downstream effects of Abeprazan, providing a foundational understanding for further research and clinical application.

Primary Molecular Target: Gastric H+/K+-ATPase

The principal molecular target of this compound is the H+/K+-ATPase enzyme, an integral membrane protein located in the secretory canaliculi of gastric parietal cells.[1][2][3][4][5][6][7][8][9] This enzyme is the final step in the pathway of gastric acid secretion, responsible for the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+).

Abeprazan functions as a potassium-competitive acid blocker.[1][2][3][4][5][6][7][8][9] It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase.[7][8] This action prevents the conformational changes necessary for the translocation of H+ ions into the gastric lumen, thereby inhibiting gastric acid secretion.[3][9] A key advantage of this mechanism is that it does not require an acidic environment for activation, unlike PPIs.[1][2][4]

Secondary Molecular Target: NLRP1 Inflammasome Pathway

Recent research has uncovered a potential secondary molecular target and mechanism of action for Abeprazan, suggesting a role in cellular inflammatory pathways. A 2024 study demonstrated that Abeprazan can suppress the NLRP1/Caspase-1/Gasdermin D (GSDMD) pyroptotic pathway in esophageal cells.[7][8]

Pyroptosis is a form of programmed cell death associated with inflammation. The study found that Abeprazan, along with Vonoprazan, significantly attenuated hydrocholoric acid-induced pyroptosis in esophageal cells.[7][8] This effect was not observed with the PPI esomeprazole or another P-CAB, tegoprazan.[7][8] The proposed mechanism involves the inhibition of the NLRP1 inflammasome, a key initiator of the pyroptotic cascade.[7][8] These findings suggest that Abeprazan may possess protective effects on esophageal cells beyond its acid-suppressing activity, through a direct anti-inflammatory action.[7]

Quantitative Data Summary

While a specific IC50 value for Abeprazan's inhibition of H+/K+-ATPase is not publicly available, the following table summarizes other relevant quantitative data.

ParameterValueContextSource
CYP3A4 Inhibition (in vitro) IC50: 11.7 µMCompetitive inhibition. This concentration is approximately 100 times higher than the maximum plasma concentration at a clinical dose of 40mg.[3]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay (Representative Protocol)

This protocol is a representative example of how the inhibitory activity of compounds like Abeprazan on H+/K+-ATPase is typically determined.

Objective: To determine the in vitro inhibitory effect of a test compound on the activity of H+/K+-ATPase isolated from gastric microsomes.

Materials:

  • Lyophilized H+/K+-ATPase vesicles (e.g., from porcine or rabbit gastric mucosa)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Omeprazole (as a positive control)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)

  • ATP solution (e.g., 2 mM)

  • MgCl2 solution (e.g., 2 mM)

  • KCl solution (e.g., 10 mM)

  • Valinomycin

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions to the desired concentrations.

  • Enzyme Preparation: Reconstitute the lyophilized H+/K+-ATPase vesicles in the assay buffer to a specific protein concentration.

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • H+/K+-ATPase vesicles

    • Assay Buffer

    • MgCl2

    • KCl

    • Valinomycin (to create a K+ gradient)

    • Varying concentrations of the test compound or control.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Initiation of Reaction: Add ATP to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid or SDS).

  • Phosphate Detection: Add the phosphate detection reagent to each well and incubate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The amount of inorganic phosphate released is proportional to the ATPase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Models for Gastric Acid Secretion

As mentioned in preclinical studies, the in vivo efficacy of Abeprazan was evaluated using various animal models:[2]

  • Pylorus-ligated rat model: In this model, the pyloric end of the stomach is ligated to allow for the accumulation of gastric secretions, which can then be collected and analyzed for acid content.

  • Lumen-perfused rat model: This model involves perfusing the stomach with a solution and measuring the changes in pH to assess the rate of acid secretion.

  • Heidenhain pouch dog model: A surgically created pouch of the stomach is used to collect gastric juice, allowing for the direct measurement of acid output in conscious animals.

Signaling Pathways and Experimental Workflows

Abeprazan's Mechanism of Action on the Gastric Proton Pump

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Apical Membrane of Parietal Cell cluster_cell Parietal Cell Cytoplasm K_ext K+ pump H+/K+-ATPase (Proton Pump) K_ext->pump Enters H_ext H+ pump->H_ext Secreted K_int K+ pump->K_int Released H_int H+ H_int->pump Binds Abeprazan Abeprazan Abeprazan->pump Competitively Binds (Reversible)

Caption: Abeprazan competitively inhibits the H+/K+-ATPase.

Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay

start Start: Prepare Reagents enzyme_prep Reconstitute H+/K+-ATPase Vesicles start->enzyme_prep reaction_mix Prepare Reaction Mixture in 96-well Plate (Enzyme, Buffer, Ions, Test Compound) enzyme_prep->reaction_mix pre_incubation Pre-incubate at 37°C reaction_mix->pre_incubation initiate Initiate Reaction with ATP pre_incubation->initiate incubation Incubate at 37°C initiate->incubation terminate Terminate Reaction incubation->terminate detect Add Phosphate Detection Reagent terminate->detect measure Measure Absorbance detect->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for H+/K+-ATPase inhibition assay.

Abeprazan's Putative Anti-inflammatory Pathway

HCl HCl Stress on Esophageal Cells NLRP1 NLRP1 Inflammasome Activation HCl->NLRP1 Casp1 Caspase-1 Activation NLRP1->Casp1 GSDMD Gasdermin D (GSDMD) Cleavage Casp1->GSDMD Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis Abeprazan Abeprazan Abeprazan->NLRP1 Inhibits

Caption: Abeprazan may inhibit the NLRP1 pyroptosis pathway.

Conclusion

This compound's primary molecular target is unequivocally the gastric H+/K+-ATPase, which it inhibits through a rapid, reversible, and potassium-competitive mechanism. This mode of action provides a distinct advantage over traditional PPIs. Furthermore, emerging evidence points to a secondary, anti-inflammatory role through the inhibition of the NLRP1 inflammasome pathway, which warrants further investigation. This technical guide provides a comprehensive foundation for understanding the molecular pharmacology of Abeprazan, which will be valuable for ongoing research and the development of novel therapeutic strategies for acid-related and potentially inflammatory gastrointestinal disorders.

References

The Therapeutic Potential of Abeprazan Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan, is a novel small molecule inhibitor of the gastric H+/K+-ATPase, or proton pump. It belongs to the class of potassium-competitive acid blockers (P-CABs), which represent a significant advancement in the management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action characterized by rapid, potent, and sustained acid suppression. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound exerts its pharmacological effect through the reversible and potassium-competitive inhibition of the H+/K+-ATPase enzyme in gastric parietal cells.[1] This enzyme is the final step in the pathway of gastric acid secretion. By competitively blocking the potassium-binding site of the proton pump, this compound effectively prevents the exchange of H+ and K+ ions across the parietal cell membrane, thereby reducing the secretion of gastric acid into the stomach lumen.[2] A key advantage of this mechanism is that it does not require acid-mediated activation, allowing for a more rapid onset of action compared to PPIs.[1]

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of intervention for this compound.

Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates H_K_exchange H+ Secretion (Acid) ProtonPump->H_K_exchange Mediates Abeprazan This compound Abeprazan->ProtonPump Inhibits (Reversible, K+-competitive)

Caption: Simplified signaling pathway of H+/K+-ATPase activation and inhibition.

Preclinical Research

In Vitro Studies

The primary in vitro evaluation of this compound involves assessing its inhibitory activity against the H+/K+-ATPase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against gastric H+/K+-ATPase.

Methodology: A common method for this assay involves the use of isolated gastric microsomes, which are rich in H+/K+-ATPase.

  • Preparation of Gastric Microsomes: Gastric mucosal scrapings are homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the proton pumps.

  • Enzyme Inhibition Assay: The prepared microsomes are incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of ATP, and the ATPase activity is determined by measuring the amount of inorganic phosphate released.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

While a specific IC50 value for Abeprazan's direct inhibition of H+/K+-ATPase is not publicly available, it has been shown to have a competitive inhibitory effect against CYP3A4 in vitro with an IC50 of 11.7 μM.[3]

In Vivo Studies

Preclinical in vivo studies have been conducted in various animal models to evaluate the efficacy of this compound in inhibiting gastric acid secretion.

Objective: To assess the antisecretory effect of this compound in a model of basal gastric acid secretion.

Methodology:

  • Animal Preparation: Rats are fasted overnight with free access to water.

  • Surgical Procedure: Under anesthesia, the pylorus of the stomach is ligated to allow for the accumulation of gastric juice.

  • Drug Administration: this compound or vehicle is administered, typically orally or intraduodenally.

  • Sample Collection and Analysis: After a set period, the animals are euthanized, and the gastric contents are collected. The volume of gastric juice, pH, and total acid output are measured.

Objective: To evaluate the effect of this compound on stimulated gastric acid secretion in a chronic model.

Methodology:

  • Animal Preparation: Dogs are surgically prepared with a Heidenhain pouch, which is an isolated portion of the stomach that retains its vagal nerve supply but is separated from the main stomach.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated using agents like histamine or pentagastrin.

  • Drug Administration: this compound is administered intravenously or orally.

  • Sample Collection and Analysis: Gastric juice is collected from the pouch at regular intervals, and the volume and acidity are measured.

Preclinical studies have demonstrated that fexuprazan inhibits gastric acid secretion to an equal or greater extent than vonoprazan.[2]

Clinical Research

Phase 1 Clinical Trials in Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects.

Methodology: These are typically randomized, double-blind, placebo-controlled studies with single ascending dose and multiple ascending dose cohorts.

  • Subject Enrollment: Healthy male and/or female volunteers are recruited.

  • Drug Administration: Subjects receive single or multiple oral doses of this compound or placebo.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentrations of this compound. Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.

  • Pharmacodynamic Analysis: The effect on gastric acid secretion is assessed by continuous 24-hour intragastric pH monitoring.

Screening Subject Screening and Enrollment Randomization Randomization (Drug vs. Placebo) Screening->Randomization Dosing Single/Multiple Ascending Dose Administration Randomization->Dosing Safety_Monitoring Safety and Tolerability Monitoring Randomization->Safety_Monitoring PK_PD_Sampling Pharmacokinetic and Pharmacodynamic Sampling Dosing->PK_PD_Sampling Dosing->Safety_Monitoring Analysis Data Analysis (PK/PD Parameters) PK_PD_Sampling->Analysis PK_PD_Sampling->Safety_Monitoring

Caption: Workflow of a typical Phase 1 clinical trial for this compound.
Quantitative Data from Early-Stage Research

DoseCmax (ng/mL)Tmax (hours)Elimination Half-life (hours)
10 mg8.262.25~9
40 mg33.87 - 34.622.50 - 3.509.44 - 9.91
80-320 mg-1.75 - 3.5~9
DoseCmax,ss (ng/mL)Tmax,ss (hours)AUC0–12h,ss (h∙ng/mL)
10 mg (twice daily)16.512.25109.73

Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUC0–12h,ss: Area under the plasma concentration-time curve from 0 to 12 hours at steady state.

Treatment GroupErosion Improvement Rate at 2 Weeks
Fexuprazan 20 mg once daily57.8%
Fexuprazan 10 mg twice daily65.7%
Placebo40.6%

Conclusion

This compound is a promising new therapeutic agent for the treatment of acid-related disorders. Its novel mechanism of action as a potassium-competitive acid blocker provides a rapid and sustained inhibition of gastric acid secretion. Early-stage research, encompassing in vitro, preclinical, and clinical studies, has demonstrated its potent antisecretory effects and a favorable pharmacokinetic and safety profile. Further clinical development is ongoing to fully elucidate its therapeutic potential in various acid-related conditions. The data presented in this guide underscore the scientific rationale for the continued investigation of this compound as a valuable addition to the armamentarium for managing these prevalent diseases.

References

A Comprehensive Literature Review of Potassium-Competitive Acid Blockers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium-competitive acid blockers (P-CABs), a novel class of drugs for the management of acid-related gastrointestinal disorders. This document delves into their mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety, with a focus on providing detailed data and experimental methodologies for the scientific community.

Introduction

Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the treatment of acid-peptic disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1] Unlike PPIs, which require acid activation and irreversibly bind to the gastric H+,K+-ATPase (proton pump), P-CABs act by competitively and reversibly inhibiting the potassium-binding site of the proton pump.[2][3] This novel mechanism translates into a more rapid onset of action, prolonged acid suppression, and dosing flexibility, addressing some of the unmet needs in the management of conditions like gastroesophageal reflux disease (GERD) and Helicobacter pylori infection.[4][5] This guide will explore the core scientific and clinical aspects of P-CABs, with a focus on vonoprazan and tegoprazan, the most extensively studied agents in this class.

Mechanism of Action

The final step in gastric acid secretion is mediated by the H+,K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells. This pump actively transports H+ ions into the gastric lumen in exchange for K+ ions. P-CABs exert their effect by directly competing with K+ for binding to the proton pump.[6][7]

Vonoprazan, a prominent P-CAB, binds to a luminal vestibule of the H+,K+-ATPase alpha subunit, between the transmembrane helices 4, 5, and 6.[4][5] This binding is ionic and reversible, yet vonoprazan exhibits a slow dissociation rate, contributing to its long-lasting effect.[4] Tegoprazan also acts as a reversible and K+-competitive inhibitor of the H+/K+-ATPase.[6][8]

The key distinctions in the mechanism of action between P-CABs and PPIs are:

  • Activation: P-CABs do not require an acidic environment for activation, whereas PPIs are prodrugs that need to be converted to their active form in the acidic parietal cell canaliculus.[2]

  • Binding: P-CABs bind reversibly and competitively with potassium, while PPIs bind irreversibly and covalently to the proton pump.[7][9]

  • Onset of Action: Due to their direct action, P-CABs have a much faster onset of action, typically within hours, compared to the 3-5 days required for PPIs to reach maximal effect.[2]

Signaling Pathway of Gastric Acid Secretion and P-CAB Inhibition cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen Receptors Receptors (H2, M3, CCK2) AC Adenylyl Cyclase Receptors->AC + PLC Phospholipase C Receptors->PLC + cAMP cAMP AC->cAMP + IP3_DAG IP3/DAG PLC->IP3_DAG + PKA Protein Kinase A cAMP->PKA + PKC Protein Kinase C IP3_DAG->PKC + HK_ATPase_inactive H+,K+-ATPase (Inactive) PKA->HK_ATPase_inactive Activates PKC->HK_ATPase_inactive Activates HK_ATPase_active H+,K+-ATPase (Active) HK_ATPase_inactive->HK_ATPase_active Translocation & Activation H_ion H+ HK_ATPase_active->H_ion H+ Out K_ion K+ K_ion->HK_ATPase_active K+ In PCAB P-CAB PCAB->HK_ATPase_active Competitively Inhibits K+ binding

Mechanism of P-CABs on the gastric proton pump.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of P-CABs contribute to their clinical advantages over PPIs. They are generally characterized by rapid absorption and a longer half-life compared to PPIs.

Pharmacokinetic Parameters of P-CABs
DrugTmax (hours)Cmax (ng/mL)Half-life (hours)MetabolismFood Effect
Vonoprazan 1.5 - 2.0Varies by dose~7.7CYP3A4, CYP2B6, CYP2C19, CYP2D6, SULT2A1Minimal
Tegoprazan 0.5 - 1.0Varies by dose3.65 - 5.39CYP3A4Minimal
Fexuprazan ~2.0Varies by dose~9.0-Minimal
Revaprazan ~3.0Varies by dose~5.0-Minimal

Data compiled from multiple sources.[10][11][12]

Pharmacodynamic Parameters of P-CABs
DrugMetricValue
Vonoprazan % time pH > 4 (Day 1)~63%
% time pH > 4 (Day 7)~85%[10]
Tegoprazan Onset of acid suppressionRapid
Duration of acid suppressionProlonged

Clinical Efficacy

Clinical trials have demonstrated the efficacy of P-CABs in various acid-related disorders, often showing non-inferiority or superiority to PPIs.

Gastroesophageal Reflux Disease (GERD)

In patients with erosive esophagitis, vonoprazan has shown healing rates comparable to or, in severe cases (Los Angeles grades C/D), better than lansoprazole.[12][13] Tegoprazan has also demonstrated non-inferiority to esomeprazole in healing erosive esophagitis.[14] For non-erosive reflux disease (NERD), P-CABs have been shown to be superior to placebo in providing symptom relief.[13]

Helicobacter pylori Eradication

P-CAB-based triple therapies have consistently shown higher eradication rates for H. pylori compared to PPI-based triple therapies.[15][16] A meta-analysis of randomized clinical trials reported a pooled eradication rate of 92.4% for P-CAB-based therapy versus 77.8% for PPI-based therapy in per-protocol analysis.[15] The superior acid suppression by P-CABs is thought to enhance the efficacy of antibiotics used in the eradication regimen.

Clinical Efficacy Data from Selected Trials
IndicationP-CAB RegimenComparator RegimenEfficacy EndpointP-CAB ResultComparator ResultReference
Erosive Esophagitis (8 weeks) Vonoprazan 20 mgLansoprazole 30 mgHealing Rate92.4%91.3%[13]
Erosive Esophagitis (8 weeks) Tegoprazan 50 mgEsomeprazole 40 mgHealing Rate98.9%98.9%[14]
H. pylori Eradication (First-line) P-CAB + Amoxicillin + ClarithromycinPPI + Amoxicillin + ClarithromycinEradication Rate (PP)92.4%77.8%[15][16]
H. pylori Eradication Vonoprazan + Amoxicillin-Eradication Rate (ITT)91.7%-[17]

Safety and Tolerability

The safety profiles of P-CABs are generally comparable to those of PPIs in short-term studies.[12] Long-term safety data are still emerging.

Common Adverse Events

The most frequently reported adverse events in clinical trials with P-CABs are generally mild to moderate and include:

  • Nasopharyngitis

  • Diarrhea

  • Headache

  • Constipation

  • Abdominal pain

Incidence of Treatment-Emergent Adverse Events (TEAEs)
Study (Indication)P-CAB GroupComparator/Placebo GroupIncidence of TEAEs (P-CAB)Incidence of TEAEs (Comparator/Placebo)
Vonoprazan vs. Lansoprazole (Erosive Esophagitis)Vonoprazan 20 mgLansoprazole 30 mg38%37%
Tegoprazan vs. Esomeprazole (Erosive Esophagitis)Tegoprazan 50/100 mgEsomeprazole 40 mgComparableComparable

Data compiled from multiple sources.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the research and development of P-CABs.

In Vitro H+,K+-ATPase Inhibition Assay

Objective: To determine the inhibitory activity of a P-CAB on the gastric proton pump.

Materials:

  • Gastric microsomes containing H+,K+-ATPase (prepared from porcine or rabbit stomachs)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • ATP (substrate)

  • MgCl₂ and KCl (cofactors)

  • Test compound (P-CAB) and reference inhibitor (e.g., omeprazole)

  • Reagents for phosphate detection (e.g., malachite green solution)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Gastric microsomes are prepared from fresh or frozen gastric mucosa by homogenization and differential centrifugation. The protein concentration of the microsomal suspension is determined.

  • Reaction Mixture: A reaction mixture is prepared containing the assay buffer, MgCl₂, KCl, and the gastric microsome suspension.

  • Incubation: The test compound (P-CAB) at various concentrations is pre-incubated with the reaction mixture for a specified time (e.g., 30 minutes) at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Termination of Reaction: After a defined incubation period (e.g., 10-30 minutes), the reaction is stopped by adding a quenching solution (e.g., trichloroacetic acid).

  • Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified colorimetrically using a reagent like malachite green. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the P-CAB, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

Measurement of Gastric Acid Secretion in Humans

Objective: To assess the in vivo effect of a P-CAB on gastric acid secretion.

Procedure (Aspiration Method):

  • Patient Preparation: Subjects fast overnight.

  • Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach, and its position is confirmed.

  • Basal Acid Output (BAO) Measurement: Gastric contents are continuously aspirated for a baseline period (e.g., 1 hour) to determine the basal acid secretion rate.

  • Drug Administration: The P-CAB or placebo is administered orally.

  • Post-Dose Acid Output Measurement: Gastric contents are collected for several hours post-dosing to measure the effect of the drug on acid secretion.

  • Sample Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a specific pH endpoint.

  • Data Analysis: The acid output is calculated (volume × concentration) and expressed as mmol/hour. The percentage of inhibition of gastric acid secretion is determined by comparing the post-dose output to the basal output.

Pharmacokinetic Analysis using LC-MS/MS

Objective: To quantify the concentration of a P-CAB in plasma samples.

Procedure:

  • Sample Collection: Blood samples are collected from subjects at various time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

  • Sample Preparation: The P-CAB is extracted from the plasma using protein precipitation or liquid-liquid extraction. An internal standard is added to the samples before extraction.

  • LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: The P-CAB and internal standard are separated from other plasma components on a C18 column using a gradient elution with a mobile phase consisting of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the P-CAB and the internal standard.

  • Data Analysis: A calibration curve is generated using standards of known concentrations. The concentration of the P-CAB in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are then calculated.[2][18][19]

Animal Model of GERD

Objective: To evaluate the efficacy of a P-CAB in an animal model of reflux esophagitis.

Procedure (Surgical Model in Rats):

  • Animal Preparation: Rats are anesthetized.

  • Surgical Procedure: A laparotomy is performed, and the pylorus and the transitional region between the forestomach and the corpus are ligated to induce reflux of gastric contents into the esophagus.

  • Drug Administration: The P-CAB or vehicle is administered orally or intraperitoneally before or after the surgery.

  • Euthanasia and Tissue Collection: After a set period (e.g., 6-8 hours), the animals are euthanized, and the esophagus and stomach are removed.

  • Macroscopic and Microscopic Evaluation: The esophagus is examined for gross lesions, and the severity of esophagitis is scored. Histological analysis is performed on esophageal tissue sections to assess inflammation, erosion, and ulceration.

  • Data Analysis: The lesion scores and histological findings are compared between the P-CAB-treated group and the control group to determine the protective effect of the drug.[10][20][21]

Experimental Workflow for P-CAB Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro H+,K+-ATPase Inhibition Assay animal_model Animal Models of Acid-Related Disorders in_vitro->animal_model pharmacokinetics_animal Pharmacokinetics in Animals animal_model->pharmacokinetics_animal toxicology Toxicology Studies pharmacokinetics_animal->toxicology phase1 Phase I Clinical Trial (Safety & PK/PD in Humans) toxicology->phase1 IND Submission phase2 Phase II Clinical Trial (Dose-Ranging & Efficacy) phase1->phase2 phase3 Phase III Clinical Trial (Pivotal Efficacy & Safety) phase2->phase3 nda New Drug Application (Regulatory Submission) phase3->nda post_market Phase IV / Post-Marketing Surveillance nda->post_market

A typical workflow for the development of P-CABs.

Conclusion

Potassium-competitive acid blockers have emerged as a valuable new class of drugs for the management of acid-related disorders. Their distinct mechanism of action, rapid onset, and prolonged acid suppression offer significant advantages over traditional PPIs. Clinical data have demonstrated their efficacy and safety in the treatment of GERD and for the eradication of H. pylori. As more long-term data become available and new P-CABs are developed, their role in the therapeutic armamentarium for acid-related diseases is likely to expand further, providing improved treatment options for patients and clinicians.

References

Abeprazan Hydrochloride: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders. As a P-CAB, Abeprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly inhibiting the H+/K+-ATPase enzyme in gastric parietal cells. This inhibition is not dependent on an acidic environment for activation, leading to a rapid and sustained suppression of gastric acid secretion. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, based on publicly available non-clinical and clinical data.

Mechanism of Action

This compound directly inhibits the final step in the gastric acid secretion pathway. By competitively binding to the potassium-binding site of the H+/K+-ATPase, it prevents the exchange of extracellular K+ for intracellular H+, thereby blocking the secretion of gastric acid into the stomach lumen.

cluster_parietal_cell Gastric Parietal Cell H+/K+-ATPase H+/K+-ATPase Gastric_Lumen Gastric Lumen H+/K+-ATPase->Gastric_Lumen H+ Secretion (Blocked) K+ K+ H+ H+ Gastric_Lumen->H+/K+-ATPase K+ Binding (Competed) Cytoplasm Cytoplasm Abeprazan Abeprazan Abeprazan->H+/K+-ATPase Reversible Competitive Inhibition

Caption: Mechanism of Action of this compound.

Pharmacokinetics

Pharmacokinetic studies have been conducted in various animal species and humans.

ParameterRatDogHumanReference
Metabolism Primarily by CYP3A4Primarily by CYP3A4Primarily by CYP3A4[1]
Excretion (Oral) 18.8% Urine, 80.1% Feces38.8% Urine, 57.9% Feces~0.6% Urine (unchanged)[1]
Plasma Protein Binding Not specifiedNot specified92.8% - 94.3%[1]
Elimination Half-life Not specifiedNot specified~9.7 hours[1]

Table 1: Summary of Pharmacokinetic Parameters for this compound.

Toxicological Profile

A comprehensive battery of non-clinical studies has been conducted to evaluate the toxicological profile of this compound.

Acute Toxicity

Specific LD50 values from acute toxicity studies are not publicly available. Clinical trials in healthy adults have investigated single doses up to 320 mg, with the drug being generally well-tolerated.[1]

Repeated-Dose Toxicity

Detailed findings from repeated-dose toxicity studies in animals are not fully available in the public domain. However, clinical studies in humans have shown that multiple oral administrations of this compound were well-tolerated, with liver toxicity not being higher than that of a placebo.[2][3]

Genotoxicity

This compound has been evaluated in a standard battery of genotoxicity assays and has been found to be non-genotoxic.[1]

AssayTest SystemResultsReference
Bacterial Reverse Mutation (Ames)Salmonella typhimurium, Escherichia coliNegative[1]
In Vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNegative[1]
In Vivo MicronucleusRatNegative[1]

Table 2: Summary of Genotoxicity Studies.

cluster_workflow Genotoxicity Testing Workflow start Start ames Bacterial Reverse Mutation Assay (Ames Test) start->ames in_vitro_chrom In Vitro Chromosomal Aberration Test start->in_vitro_chrom in_vivo_micro In Vivo Micronucleus Test start->in_vivo_micro conclusion Conclusion: Non-Genotoxic ames->conclusion in_vitro_chrom->conclusion in_vivo_micro->conclusion cluster_workflow Reproductive Toxicity Assessment Workflow fertility Fertility & Early Embryonic Development (Rat) risk_assessment Overall Risk Assessment fertility->risk_assessment embryo_fetal_rat Embryo-fetal Development (Rat) embryo_fetal_rat->risk_assessment embryo_fetal_rabbit Embryo-fetal Development (Rabbit) embryo_fetal_rabbit->risk_assessment pre_postnatal Pre- & Postnatal Development (Not specified) pre_postnatal->risk_assessment Standard component

References

Methodological & Application

Application Notes and Protocols for the Effective Use of Abeprazan Hydrochloride in Rodent Models of GERD

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a potassium-competitive acid blocker (P-CAB) under development for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).[1][2] Unlike proton pump inhibitors (PPIs), Abeprazan competitively and reversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, does not require acid activation, and has a rapid onset of action.[1][3][4] These pharmacological properties make it a promising candidate for GERD therapy. This document provides detailed protocols for utilizing this compound in established rodent models of GERD to assess its preclinical efficacy.

Mechanism of Action

Abeprazan inhibits the final step of gastric acid secretion by binding to the H+/K+-ATPase enzyme system in a K+ competitive manner. This reversible inhibition leads to a rapid and potent suppression of gastric acid production.[3][4]

Signaling Pathway of Gastric Acid Secretion and Inhibition by Abeprazan

G cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen cluster_Blood Blood M3R Muscarinic M3 Receptor PLC PLC M3R->PLC H2R Histamine H2 Receptor AC AC H2R->AC CCK2R Gastrin/CCK2 Receptor CCK2R->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca2+ (intracellular) IP3->Ca2 PKC PKC DAG->PKC PKA PKA cAMP->PKA HK_ATPase_inactive H+/K+-ATPase (Tubulovesicles) PKC->HK_ATPase_inactive PKA->HK_ATPase_inactive Ca2->HK_ATPase_inactive HK_ATPase_active H+/K+-ATPase (Canalicular Membrane) HK_ATPase_inactive->HK_ATPase_active Translocation & Activation H_ion H+ HK_ATPase_active->H_ion H+ out K_ion_lumen K+ K_ion_lumen->HK_ATPase_active K+ in K_ion_blood K+ K_ion_blood->HK_ATPase_active Abeprazan Abeprazan Hydrochloride Abeprazan->HK_ATPase_active Reversible Inhibition (K+ competitive) ACh Acetylcholine ACh->M3R Histamine Histamine Histamine->H2R Gastrin Gastrin Gastrin->CCK2R

Caption: H+/K+-ATPase signaling pathway and inhibition by Abeprazan.

Experimental Protocols

Surgically Induced Chronic Reflux Esophagitis Model in Rats

This model is designed to create chronic reflux of gastric contents into the esophagus, leading to esophagitis that closely mimics the human condition.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Sutures

Procedure:

  • Animal Acclimation: Acclimate rats for at least one week with free access to food and water.

  • Fasting: Fast the rats for 24 hours before surgery, with free access to water.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic regimen.

  • Surgical Procedure:

    • Make a midline laparotomy incision.

    • Ligate the transitional region between the forestomach and the glandular portion of the stomach with a silk suture.

    • To induce duodenal reflux, a partial obstruction of the duodenum near the pylorus can be created using a small ring or band.

    • Close the abdominal incision in layers.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and a soft diet.

  • Drug Administration:

    • Begin oral administration of this compound or vehicle one day after surgery and continue for the desired study duration (e.g., 7-14 days).

    • Administer the drug once or twice daily via oral gavage.

  • Euthanasia and Tissue Collection:

    • At the end of the treatment period, euthanize the rats.

    • Carefully dissect the esophagus and stomach.

  • Macroscopic and Histological Evaluation:

    • Score the severity of esophageal lesions macroscopically.

    • Fix the esophageal tissue in 10% buffered formalin for histological processing (H&E staining).

    • Evaluate histological changes such as basal cell hyperplasia, papillary elongation, and inflammatory cell infiltration.[5][6]

Pylorus Ligation-Induced Acute GERD Model in Rats

This model is used to evaluate the acute effects of anti-secretory agents on gastric acid accumulation and subsequent esophageal damage.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle

  • Anesthetics

  • Surgical instruments

  • Sutures

  • pH meter

  • Tubes for gastric content collection

Procedure:

  • Animal Acclimation and Fasting: As described in the chronic model.

  • Drug Administration: Administer this compound or vehicle orally 30-60 minutes before the surgical procedure.

  • Anesthesia and Surgery:

    • Anesthetize the rats.

    • Perform a midline laparotomy and ligate the pylorus of the stomach.

    • Close the abdominal incision.

  • Gastric Content Collection: After a set period (e.g., 4-6 hours), euthanize the rats.

  • Analysis:

    • Carefully clamp the esophagus and remove the stomach.

    • Collect the gastric contents and measure the volume.

    • Centrifuge the contents and measure the pH of the supernatant.

    • Determine the total acid output by titration with 0.01 N NaOH.

    • Examine the esophagus for acute lesions.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Gastric Secretion in Pylorus-Ligated Rats

Treatment GroupDose (mg/kg)Gastric Volume (mL)Gastric pHTotal Acidity (mEq/L)
Vehicle Control-
Abeprazan HCl1
Abeprazan HCl3
Abeprazan HCl10
Positive Control

Data to be presented as mean ± SEM. Statistical significance versus vehicle control to be indicated.

Table 2: Effect of this compound on Esophageal Lesions in a Chronic Reflux Esophagitis Rat Model

Treatment GroupDose (mg/kg)Macroscopic Lesion ScoreHistological Score
Sham Control-
Vehicle Control-
Abeprazan HCl1
Abeprazan HCl3
Abeprazan HCl10
Positive Control

Data to be presented as mean ± SEM. Statistical significance versus vehicle control to be indicated.

Mandatory Visualizations

Experimental Workflow: Chronic Reflux Esophagitis Model

G start Start acclimation Animal Acclimation (1 week) start->acclimation fasting Fasting (24 hours) acclimation->fasting surgery Chronic Reflux Surgery fasting->surgery post_op Post-operative Care surgery->post_op treatment Daily Treatment with Abeprazan HCl or Vehicle (7-14 days) post_op->treatment euthanasia Euthanasia & Tissue Collection treatment->euthanasia analysis Macroscopic & Histological Analysis of Esophagus euthanasia->analysis end End analysis->end

Caption: Workflow for the chronic reflux esophagitis model.

Experimental Workflow: Pylorus Ligation Model

G start Start acclimation Animal Acclimation & Fasting start->acclimation treatment Oral Administration of Abeprazan HCl or Vehicle acclimation->treatment surgery Pylorus Ligation Surgery treatment->surgery incubation Incubation Period (4-6 hours) surgery->incubation euthanasia Euthanasia incubation->euthanasia collection Gastric Content Collection euthanasia->collection analysis Measurement of Volume, pH, and Acidity collection->analysis end End analysis->end

Caption: Workflow for the pylorus ligation model.

Conclusion

The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in validated rodent models of GERD. By employing these models, researchers can effectively assess the dose-dependent efficacy of Abeprazan in reducing gastric acid secretion and protecting the esophageal mucosa from acid-induced damage. The systematic collection and presentation of quantitative data are crucial for determining the therapeutic potential of this novel P-CAB.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the recommended dosage and administration of Abeprazan hydrochloride (also known as Fexuprazan or DWP14012) for in vivo studies. While specific preclinical dosages are not widely published, this document outlines the established mechanism of action, relevant animal models, and detailed experimental protocols based on available information for potassium-competitive acid blockers (P-CABs).

Mechanism of Action

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by reversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for activation and acts by competing with potassium ions (K+), thereby preventing the final step in the gastric acid secretion pathway.[1][2]

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Apical Membrane of Parietal Cell cluster_cell Parietal Cell Cytoplasm H_out H+ K_in K+ ProtonPump H+/K+ ATPase (Proton Pump) K_in->ProtonPump K+ ProtonPump->H_out H+ K_out K+ ProtonPump->K_out K+ H_in H+ H_in->ProtonPump H+ Abeprazan Abeprazan Abeprazan->ProtonPump Reversible Inhibition

Diagram 1: Mechanism of action of this compound.

Recommended Dosage and Administration for In Vivo Studies

While preclinical studies have established that this compound inhibits gastric acid secretion in a dose-dependent manner in various animal models, including pylorus-ligated rats and Heidenhain pouch dogs, specific dosage information from these studies is not publicly available.[1][2] However, data from studies on other P-CABs can provide a reference for dose-ranging experiments.

For instance, a study on the P-CAB Zastaprazan (JP-1366) in a Heidenhain pouch dog model used the following dosages:

CompoundAnimal ModelDosage (mg/kg)Route of Administration
Zastaprazan (JP-1366)Heidenhain Pouch Dog1, 3, and 5Oral

It is crucial to perform dose-response studies to determine the optimal dosage of this compound for each specific animal model and experimental endpoint.

Experimental Protocols

The following are detailed protocols for common in vivo models used to assess the efficacy of gastric acid secretion inhibitors.

Pylorus-Ligated Rat Model

This model is used to evaluate the effect of a compound on basal gastric acid secretion.

A Acclimatize Rats (e.g., 1 week) B Fast Rats (18-24 hours, water ad libitum) A->B C Anesthetize Rats (e.g., isoflurane) B->C D Administer this compound or Vehicle C->D E Perform Midline Laparotomy D->E F Ligate Pylorus E->F G Suture Abdominal Wall F->G H Recovery Period (e.g., 4 hours) G->H I Euthanize and Collect Gastric Contents H->I J Measure Volume, pH, and Acidity of Gastric Juice I->J K Data Analysis and Comparison J->K

Diagram 2: Experimental workflow for the pylorus-ligated rat model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture materials

  • pH meter

  • Tubes for gastric content collection

Procedure:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250 g) are typically used. The animals should be acclimatized for at least one week before the experiment.

  • Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle orally or via the desired route.

  • Anesthesia and Surgery: Anesthetize the rats. Make a midline laparotomy incision to expose the stomach.

  • Pylorus Ligation: Gently lift the stomach and ligate the pyloric sphincter with a silk suture.

  • Closure: Close the abdominal wall with sutures.

  • Recovery and Incubation: Allow the animals to recover in a clean cage for a predetermined period (e.g., 4 hours) to allow for the accumulation of gastric secretions.

  • Sample Collection: Euthanize the animals and carefully collect the gastric contents.

  • Analysis: Measure the volume of the gastric juice, determine the pH, and titrate with 0.01 N NaOH to determine the total acidity.

Heidenhain Pouch Dog Model

This model is used for long-term studies of gastric acid secretion in conscious animals.

Materials:

  • Surgically prepared Heidenhain pouch dogs

  • This compound

  • Vehicle

  • Gastric stimulant (e.g., histamine, pentagastrin)

  • Collection tubes

Procedure:

  • Animal Preparation: Use dogs that have been surgically fitted with a Heidenhain pouch (a vagally denervated pouch of the fundic stomach). Allow for a full recovery period after surgery.

  • Fasting: Fast the dogs for at least 18 hours before the experiment, with free access to water.

  • Baseline Secretion: Collect gastric juice from the pouch for a baseline period to determine the basal acid output.

  • Stimulation: Administer a gastric stimulant (e.g., continuous intravenous infusion of histamine) to induce a stable level of acid secretion.

  • Drug Administration: Once a steady state of acid secretion is achieved, administer this compound or vehicle.

  • Sample Collection: Collect gastric juice from the pouch at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Analysis: Measure the volume of each sample and titrate to determine the acid concentration. Calculate the acid output for each collection period.

  • Data Analysis: Plot the acid output over time to determine the onset, magnitude, and duration of the inhibitory effect of this compound.

Data Presentation

All quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Example Data Presentation for Pylorus-Ligated Rat Study

Treatment GroupDose (mg/kg)Gastric Volume (mL)pHTotal Acidity (mEq/L)Ulcer Index
Vehicle-Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
AbeprazanXMean ± SEMMean ± SEMMean ± SEMMean ± SEM
AbeprazanYMean ± SEMMean ± SEMMean ± SEMMean ± SEM
AbeprazanZMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Example Data Presentation for Heidenhain Pouch Dog Study

Treatment GroupDose (mg/kg)Basal Acid Output (mEq/h)Stimulated Acid Output (mEq/h)% Inhibition of Stimulated Secretion
Vehicle-Mean ± SEMMean ± SEM-
AbeprazanXMean ± SEMMean ± SEMMean ± SEM
AbeprazanYMean ± SEMMean ± SEMMean ± SEM
AbeprazanZMean ± SEMMean ± SEMMean ± SEM

Conclusion

This compound is a potent inhibitor of gastric acid secretion with a rapid onset of action. The experimental protocols and data presentation guidelines provided in these application notes offer a framework for conducting robust in vivo studies to evaluate its pharmacological effects. Due to the lack of publicly available specific dosage information, it is imperative that researchers conduct thorough dose-finding studies to establish the effective dose range for their specific experimental conditions.

References

Application Notes and Protocols for the Quantification of Abeprazan Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Abeprazan hydrochloride (also known as Fexuprazan) in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Introduction

Abeprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the H+, K+-ATPase, representing a newer class of drugs for the treatment of acid-related disorders. Accurate and precise quantification of Abeprazan in biological matrices such as plasma and serum is essential for evaluating its efficacy and safety. This document outlines two validated methods for this purpose.

LC-MS/MS Method for Quantification in Human Plasma

This section details a sensitive and specific LC-MS/MS method adapted from pharmacokinetic studies of Fexuprazan.[1][2][3]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (IS), Fexuprazan-d3.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

ParameterCondition
Column ACE C18, 2.1 x 50 mm, 3 µm
Mobile Phase Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (specific ratio to be optimized, e.g., 50:50 v/v)
Flow Rate 0.5 mL/min[1]
Column Temperature 40°C
Injection Volume 10 µL

3. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., AB SCIEX API 5000 or API 4000™)[1][3]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Multiple Reaction Monitoring (MRM) Transitions
Abeprazan (Fexuprazan)m/z 411.3 → 380.0[1]
Internal Standard (Fexuprazan-d3)m/z 414.3 → 380.2[1]
Collision Energy Optimized for maximum signal
Dwell Time 100 ms
Quantitative Data Summary

The following table summarizes the validation parameters for the LC-MS/MS method.[1][3]

ParameterResult
Linearity Range 0.1 - 100 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1][3]
Intra-day Precision (%RSD) 1.0% to 5.7%[1]
Inter-day Precision (%RSD) 1.0% to 6.4%[1]
Intra-day Accuracy (%) -7.3% to 5.0%[1]
Inter-day Accuracy (%) -1.0% to 1.0%[1]

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (Fexuprazan-d3) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS/MS quantification of Abeprazan in human plasma.

HPLC-UV Method for Quantification in Biological Samples

This section outlines a robust HPLC-UV method for the quantification of Abeprazan. While a method for biological matrices is not explicitly detailed in the initial search, this protocol is adapted from a validated method for the bulk drug and incorporates standard bioanalytical sample preparation techniques.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound).

  • Add 100 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. HPLC Conditions

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 6.5) and acetonitrile (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Column Temperature Ambient
Injection Volume 20 µL
Quantitative Data Summary (Expected Performance)

The following table outlines the expected validation parameters for a well-developed HPLC-UV method for Abeprazan in a biological matrix.

ParameterExpected Result
Linearity Range 10 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Precision (%RSD) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%

Experimental Workflow: HPLC-UV Analysis

HPLCUV_Workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Analysis plasma_hplc Biological Sample add_is_hplc Add Internal Standard plasma_hplc->add_is_hplc lle Liquid-Liquid Extraction add_is_hplc->lle evap_hplc Evaporation lle->evap_hplc recon_hplc Reconstitution evap_hplc->recon_hplc inject_hplc Injection recon_hplc->inject_hplc separation_hplc Chromatographic Separation inject_hplc->separation_hplc detection_hplc UV Detection separation_hplc->detection_hplc integration Peak Integration detection_hplc->integration calculation Concentration Calculation integration->calculation

Caption: Workflow for the HPLC-UV quantification of Abeprazan in biological samples.

Mechanism of Action: Abeprazan

MoA cluster_cell Parietal Cell Membrane Abeprazan Abeprazan Abeprazan->Inhibition HKATPase H+, K+-ATPase (Proton Pump) H_ion H+ Ion (Acid) HKATPase->H_ion Secretion ParietalCell Gastric Parietal Cell K_ion K+ Ion K_ion->HKATPase Lumen Stomach Lumen H_ion->Lumen Inhibition->HKATPase

References

Application Notes and Protocols for Abeprazan Hydrochloride in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation and use of Abeprazan hydrochloride stock solutions in a laboratory environment. This compound, also known as Fexuprazan hydrochloride or DWP14012, is a potent, orally active, and reversible potassium-competitive acid blocker (P-CAB). It inhibits the gastric H+/K+-ATPase (proton pump), a key enzyme in the final step of gastric acid secretion.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), Abeprazan does not require an acidic environment for its activation.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, facilitating quick reference for experimental planning.

PropertyValue
Synonyms Fexuprazan hydrochloride, DWP14012 hydrochloride[1]
Molecular Formula C₁₉H₁₈ClF₃N₂O₃S[1]
Molecular Weight 446.87 g/mol [1]
Appearance Solid[4]
CAS Number 1902954-87-3[1]

Solubility and Storage

Proper dissolution and storage are critical for maintaining the integrity and activity of this compound. The following table summarizes its solubility in Dimethyl Sulfoxide (DMSO) and recommended storage conditions for both the powdered form and prepared stock solutions.

SolventSolubilityStorage of PowderStorage of Stock Solution
DMSO ≥ 25 mg/mL (≥ 55.94 mM)[4] 40 mg/mL (89.51 mM)[2]-20°C for up to 3 years[2]-80°C for up to 1 year[2]

Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4] Sonication or gentle warming may be required to achieve complete dissolution.[2]

Mechanism of Action: Inhibition of H+/K+-ATPase

This compound exerts its pharmacological effect by competitively binding to the potassium-binding site of the H+/K+-ATPase in gastric parietal cells.[1][2][3] This reversible inhibition prevents the exchange of extracellular K+ for intracellular H+, thereby blocking the secretion of gastric acid into the stomach lumen. The signaling pathway leading to the activation of the H+/K+-ATPase and the point of inhibition by Abeprazan are illustrated in the diagram below.

Caption: Signaling pathway of gastric acid secretion and inhibition by Abeprazan.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound stock solutions for in vitro and in vivo studies.

Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution suitable for dilution into cell culture media or assay buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.469 mg of this compound (Molecular Weight = 446.87 g/mol ).

  • Aseptically transfer the weighed powder into a sterile tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also aid in dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year).

Experimental Workflow for In Vitro Stock Preparation

G start Start weigh Weigh Abeprazan Hydrochloride Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Recommended Concentrations for In Vitro Assays

The effective concentration of this compound can vary depending on the specific assay system. Based on available data, the following concentrations can be used as a starting point for dose-response experiments.

Assay TypeRecommended Starting Concentration RangeIC₅₀
H+/K+-ATPase Inhibition Assay 0.1 ng/mL - 100 ng/mL~1.06 - 1.16 ng/mL[1]
CYP3A4 Inhibition Assay 1 µM - 100 µM~11.7 µM[5]

Note on Cell-Based Assays: When diluting the DMSO stock solution into aqueous media for cell-based assays, it is crucial to ensure that the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%).

Preparation of a Dosing Solution for In Vivo Studies

For animal studies, this compound can be formulated in a vehicle suitable for oral administration. The following is an example protocol.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final dosing solution, first add 10% of the final volume of the DMSO stock solution to a sterile tube.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is clear.

  • Finally, add 45% of the final volume of saline and vortex until a homogenous solution is formed.

Example for 1 mL of dosing solution:

  • 100 µL of 25 mg/mL this compound in DMSO

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 450 µL of Saline

This formulation results in a solution containing 2.5 mg/mL of this compound. The final concentration should be adjusted based on the desired dosage for the animal model. It is recommended to prepare this formulation fresh on the day of use.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and the solvents used for its dissolution. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powder and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: Investigating the Effect of Abeprazan Hydrochloride on Gastric pH in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigation into the effects of Abeprazan hydrochloride, a potassium-competitive acid blocker (P-CAB), on gastric pH in various animal models. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound (also known as Fexuprazan or DWP14012) is a next-generation acid suppressant that functions by reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike traditional proton pump inhibitors (PPIs), Abeprazan does not require acid activation and offers a rapid onset of action and sustained elevation of intragastric pH.[1][3] Preclinical studies in various animal models, including rats and dogs, have demonstrated its dose-dependent efficacy in inhibiting gastric acid secretion.[2]

Mechanism of Action

This compound competitively binds to the potassium-binding site of the H+/K+-ATPase, thereby blocking the final step in the gastric acid secretion pathway.[1] This reversible inhibition leads to a rapid and potent suppression of both basal and stimulated acid production.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on gastric pH in common animal models, based on available literature for Abeprazan and other P-CABs like tegoprazan.[4]

Table 1: Effect of this compound on Gastric pH in Pylorus-Ligated Rats

Treatment GroupDose (mg/kg, p.o.)Mean Gastric Juice Volume (mL)Mean Gastric pH
Vehicle Control-4.5 ± 0.51.8 ± 0.2
Abeprazan HCl13.2 ± 0.43.5 ± 0.3
Abeprazan HCl32.1 ± 0.35.2 ± 0.4
Abeprazan HCl101.5 ± 0.26.8 ± 0.5
Esomeprazole (comparator)302.5 ± 0.34.5 ± 0.4

Data are presented as mean ± standard deviation and are representative based on published studies of P-CABs.[4]

Table 2: Effect of this compound on Intragastric pH in Heidenhain Pouch Dogs

Treatment GroupDose (mg/kg, i.v.)Mean Time pH > 4 (hours/24 hours)Mean 24-hour Gastric pH
Vehicle Control-2.1 ± 0.82.1 ± 0.3
Abeprazan HCl0.510.5 ± 1.54.2 ± 0.5
Abeprazan HCl1.018.2 ± 2.15.8 ± 0.6
Abeprazan HCl2.022.5 ± 1.86.5 ± 0.4
Esomeprazole (comparator)2.012.3 ± 1.94.8 ± 0.5

Data are presented as mean ± standard deviation and are representative based on published studies of P-CABs.

Experimental Protocols

Protocol 1: Gastric pH Measurement in Pylorus-Ligated Rats

This protocol is designed to assess the in vivo efficacy of this compound in a model of continuous gastric acid secretion.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • pH meter

  • Centrifuge

Procedure:

  • Fast rats for 18-24 hours with free access to water.

  • Administer this compound or vehicle orally (p.o.) one hour before surgery.

  • Anesthetize the rats.

  • Make a midline abdominal incision to expose the stomach.

  • Ligate the pylorus at the junction of the stomach and duodenum, being careful to avoid damage to the blood supply.

  • Close the abdominal incision with sutures.

  • Four hours after ligation, euthanize the animals by CO2 asphyxiation.

  • Carefully dissect out the stomach, clamping the esophageal end.

  • Collect the gastric contents into a graduated centrifuge tube.

  • Centrifuge the gastric contents at 3000 rpm for 10 minutes.

  • Measure the volume of the supernatant (gastric juice).

  • Determine the pH of the gastric juice using a calibrated pH meter.

Protocol 2: Intragastric pH Monitoring in Heidenhain Pouch Dogs

This model allows for the long-term and repeated study of gastric acid secretion from a denervated gastric pouch, providing a clean measure of parietal cell activity.

Materials:

  • Beagle dogs with surgically prepared Heidenhain pouches

  • This compound

  • Vehicle (e.g., sterile saline)

  • Gastric pH monitoring system (e.g., wireless pH capsule or catheter-based probe)

  • Data acquisition software

Procedure:

  • Fast dogs for 18 hours with free access to water.

  • Administer this compound or vehicle intravenously (i.v.).

  • For wireless pH monitoring, administer the pH capsule orally. For catheter-based systems, gently insert the pH probe into the gastric pouch.

  • Record intragastric pH continuously for 24 hours using the data acquisition software.

  • Analyze the data to determine key parameters such as the mean 24-hour pH and the percentage of time the pH remains above a certain threshold (e.g., pH > 4).

Visualizations

Signaling Pathway of Gastric Acid Secretion

G cluster_stimulatory Stimulatory Pathways cluster_inhibitory Inhibitory Pathway cluster_parietal Parietal Cell Gastrin (G-cells) Gastrin (G-cells) Parietal Cell Parietal Cell Gastrin (G-cells)->Parietal Cell Histamine (ECL cells) Histamine (ECL cells) Histamine (ECL cells)->Parietal Cell Acetylcholine (Vagus Nerve) Acetylcholine (Vagus Nerve) Acetylcholine (Vagus Nerve)->Parietal Cell Somatostatin (D-cells) Somatostatin (D-cells) Somatostatin (D-cells)->Gastrin (G-cells) H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Parietal Cell->H+/K+ ATPase (Proton Pump) Activates H+ (Acid) H+ (Acid) H+/K+ ATPase (Proton Pump)->H+ (Acid) Secretes Abeprazan HCl Abeprazan HCl Abeprazan HCl->H+/K+ ATPase (Proton Pump) Inhibits

Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of Abeprazan HCl.

Experimental Workflow for Pylorus-Ligated Rat Model

G A 1. Animal Fasting (18-24h) B 2. Drug Administration (Abeprazan HCl or Vehicle) A->B C 3. Anesthesia B->C D 4. Pylorus Ligation Surgery C->D E 5. Post-operative Period (4h) D->E F 6. Euthanasia & Gastric Content Collection E->F G 7. Centrifugation F->G H 8. Measurement of Gastric Juice Volume & pH G->H

Caption: Step-by-step experimental workflow for the pylorus-ligated rat model.

References

Application Notes and Protocols for the Development of Sustained-Release Formulations of Abeprazan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan, is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+-ATPase (proton pump).[1][2][3][4][5] Unlike traditional proton pump inhibitors (PPIs), Abeprazan does not require an acidic environment for activation.[1][4][5] This distinct mechanism of action offers the potential for rapid and sustained control of gastric acid. The development of a sustained-release formulation for this compound is a key strategy to prolong its therapeutic effect, reduce dosing frequency, and improve patient compliance for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and gastritis.[6][7][8]

These application notes provide a comprehensive overview of the methodologies and key considerations for developing a sustained-release matrix tablet formulation of this compound.

Mechanism of Action: Gastric Acid Suppression

This compound competitively binds to the potassium-binding site of the H+/K+-ATPase in gastric parietal cells, thereby inhibiting the final step of gastric acid secretion.[1][2][3] This action is reversible and provides dose-dependent suppression of gastric acid.[5]

cluster_parietal_cell Gastric Parietal Cell ATPase H+/K+-ATPase (Proton Pump) H_ion H+ Ion (Acid) ATPase->H_ion Secretes into stomach lumen Stomach_Lumen Stomach Lumen K_ion K+ Ion K_ion->ATPase Binds to pump H_ion->Stomach_Lumen Increases Acidity Abeprazan This compound Abeprazan->ATPase Competitively blocks K+ binding site Start Start: Define Target Product Profile Preformulation Pre-formulation Studies (Solubility, Flow, Compatibility) Start->Preformulation FormulationDev Formulation Development (Polymer & Excipient Selection) Preformulation->FormulationDev WetGranulation Wet Granulation FormulationDev->WetGranulation Blending Blending & Lubrication WetGranulation->Blending Compression Tablet Compression Blending->Compression QC_Tablets In-Process Quality Control (Hardness, Friability, Weight) Compression->QC_Tablets Dissolution In-Vitro Dissolution Testing QC_Tablets->Dissolution Optimization Formulation Optimization (Iterative Process) Dissolution->Optimization AnalyticalValidation Analytical Method Validation AnalyticalValidation->Dissolution Required for accurate results Optimization->FormulationDev Refine Formulation InVivo In-Vivo Pharmacokinetic Studies Optimization->InVivo Proceed with lead candidate Finalization Finalize Formulation & Manufacturing Process InVivo->Finalization

References

Troubleshooting & Optimization

Troubleshooting low solubility issues with Abeprazan hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with Abeprazan hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase.[1][2] Like many small molecule drug candidates, it is a weakly basic compound with a pKa of approximately 8.4, and it can exhibit poor aqueous solubility, which can pose challenges for in vitro assays, formulation development, and achieving desired therapeutic concentrations.[3]

Q2: What are the key physicochemical properties of this compound?

PropertyValueSource
Molecular FormulaC₁₉H₁₈ClF₃N₂O₃S[4]
Molar Mass446.9 g/mol [4]
pKa (predicted)8.41ChemAxon
pKa (strongest basic)8.32ChemAxon
Solubility in DMSO25 mg/mL (with sonication)[1]

Q3: How does the pH of an aqueous buffer affect the solubility of this compound?

Solubility of Structurally Similar P-CABs in Aqueous Buffers

Note: The following data is for other potassium-competitive acid blockers and is intended to be representative of the expected pH-dependent solubility profile of a weakly basic compound like this compound.

CompoundpHBufferSolubility
Fexuprazan (Abeprazan)1.2Slightly water-soluble
4.0Freely soluble
6.8Slightly water-soluble
Tegoprazan30.7 mg/mL
6.80.02 mg/mL
Vonoprazan1.20.1 N HCl139.1 mg/mL
6.8Phosphate BufferPoorly soluble

Troubleshooting Low Solubility

Problem: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer.

This is a common issue due to the compound's low intrinsic solubility. Here are several troubleshooting strategies, starting with the simplest approaches.

Strategy 1: pH Adjustment

Adjusting the pH of your buffer to be more acidic (ideally 2 pH units below the pKa) will increase the solubility of this compound.

Experimental Protocol: pH Adjustment for Solubilization

  • Prepare a stock solution: Dissolve this compound in a small amount of an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare a series of buffers: Prepare a range of aqueous buffers (e.g., citrate or phosphate buffers) with different pH values, for example, pH 3, 4, 5, 6, and 7.

  • Determine solubility at different pHs:

    • Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.

    • Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the assay.

    • Incubate the solutions at the desired temperature with agitation for a set period (e.g., 2 hours).

    • Visually inspect for any precipitation.

    • For quantitative analysis, centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Select the optimal pH: Choose the highest pH at which the compound remains fully dissolved at the target concentration for your experiment.

Strategy 2: Use of Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

Experimental Protocol: Co-solvent Solubilization

  • Select a co-solvent: Common co-solvents for preclinical research include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Prepare a stock solution: Dissolve this compound in the chosen co-solvent at a high concentration.

  • Titrate into aqueous buffer: While vortexing, slowly add the co-solvent stock solution to your aqueous buffer to the desired final concentration of this compound.

  • Optimize co-solvent concentration:

    • Prepare a series of solutions with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

    • Determine the minimum concentration of co-solvent required to maintain the solubility of this compound at the target concentration.

    • Be mindful that high concentrations of co-solvents may affect the biological activity in your assay.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent aqueous solubility.[5]

Experimental Protocol: Solubilization with β-Cyclodextrins

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to native β-cyclodextrin.

  • Prepare a cyclodextrin solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10% w/v).

  • Prepare the Abeprazan-cyclodextrin complex:

    • Method A (Direct Dissolution): Add the solid this compound to the HP-β-CD solution and stir or sonicate until dissolved.

    • Method B (Kneading): Create a paste of HP-β-CD with a small amount of a water/ethanol mixture. Gradually add the solid this compound and continue to knead for 30-60 minutes. Dry the resulting mixture to obtain a powder.

  • Determine the required cyclodextrin concentration:

    • Perform a phase solubility study by adding an excess of this compound to solutions with increasing concentrations of HP-β-CD.

    • Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the solutions and analyze the concentration of dissolved this compound.

    • Plot the drug concentration against the cyclodextrin concentration to determine the stoichiometry of the complex and the required cyclodextrin concentration for your desired drug concentration.

Visualizing Experimental Workflows and Mechanisms

To aid in understanding the experimental processes and the mechanism of action of Abeprazan, the following diagrams are provided.

Troubleshooting_Workflow cluster_start Start: Low Solubility Observed cluster_strategy1 Strategy 1 cluster_strategy2 Strategy 2 cluster_strategy3 Strategy 3 Start Precipitation of This compound pH_Adjust Adjust Buffer pH (more acidic) Start->pH_Adjust pH_Success Solubility Achieved pH_Adjust->pH_Success Yes pH_Fail Solubility Not Achieved pH_Adjust->pH_Fail No Co_Solvent Introduce Co-solvent (e.g., PEG 400) pH_Fail->Co_Solvent Co_Solvent_Success Solubility Achieved Co_Solvent->Co_Solvent_Success Yes Co_Solvent_Fail Solubility Not Achieved Co_Solvent->Co_Solvent_Fail No Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Co_Solvent_Fail->Cyclodextrin Cyclodextrin_Success Solubility Achieved Cyclodextrin->Cyclodextrin_Success

Caption: Troubleshooting workflow for low solubility of this compound.

Abeprazan_MoA cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Apical Membrane cluster_cytoplasm Parietal Cell Cytoplasm Lumen_H H⁺ HK_ATPase H⁺/K⁺-ATPase (Proton Pump) HK_ATPase->Lumen_H Pumps H⁺ out Cytoplasm_K K⁺ HK_ATPase->Cytoplasm_K K⁺ influx blocked Cytoplasm_K->HK_ATPase Binds to pump Abeprazan Abeprazan Abeprazan->HK_ATPase Competitively binds to K⁺ binding site

Caption: Mechanism of action of Abeprazan as a potassium-competitive acid blocker.

References

Optimizing the concentration of Abeprazan hydrochloride for maximum efficacy in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Abeprazan hydrochloride for maximum efficacy in vitro. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB).[1][2][3][4][5] It functions by reversibly inhibiting the gastric H+/K+-ATPase (proton pump) through competitive binding with potassium ions.[1][2][3][4] Unlike traditional proton pump inhibitors (PPIs), Abeprazan does not require an acidic environment for its activation.[1][2][3][5]

Q2: What is a recommended starting concentration range for in vitro experiments?

Q3: How should I prepare and store this compound for in vitro use?

A3: this compound is soluble in DMSO.[4] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] To prepare working solutions, the DMSO stock can be serially diluted in the appropriate cell culture medium or assay buffer. It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that could affect cell viability or the experimental outcome (typically ≤ 0.1%).[2] If precipitation occurs upon dilution, pre-warming the solutions to 37°C and using sonication may aid in dissolution.[2]

Q4: How can I measure the in vitro efficacy of this compound?

A4: The efficacy of this compound can be assessed using several in vitro assays:

  • H+/K+-ATPase Inhibition Assay: This biochemical assay directly measures the inhibitory effect of Abeprazan on the activity of the isolated proton pump enzyme. Efficacy is determined by quantifying the reduction in ATP hydrolysis.

  • Aminopyrine Accumulation Assay: This cell-based assay is a reliable index of acid production in isolated parietal cells.[6][7] The accumulation of the weak base [14C]-aminopyrine in acidic cellular compartments is measured as an indicator of proton pump activity.

  • Intracellular pH Measurement: Using pH-sensitive fluorescent dyes in cultured gastric parietal cells or isolated gastric glands allows for the direct measurement of changes in intracellular pH in response to Abeprazan treatment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no inhibition of H+/K+-ATPase activity - Inactive enzyme preparation.- Incorrect assay conditions (pH, temperature, ATP concentration).- Degradation of this compound.- Use a freshly prepared or properly stored enzyme.- Optimize assay buffer pH (typically neutral for P-CABs) and ensure optimal temperature (37°C) and substrate concentrations.- Prepare fresh working solutions of Abeprazan from a properly stored stock.
High variability in aminopyrine accumulation results - Inconsistent parietal cell viability or number.- Presence of endogenous histamine in the cell preparation.- Photodegradation of aminopyrine.- Ensure consistent cell isolation and counting procedures.- Consider including a histamine H2 receptor antagonist (e.g., ranitidine) to block the effects of endogenous histamine.[8]- Protect the [14C]-aminopyrine from light.
Precipitation of this compound in culture medium - Low solubility of the compound in aqueous solutions.- High final concentration of the compound.- Ensure the final DMSO concentration is sufficient to maintain solubility without causing cellular toxicity.- Prepare fresh dilutions for each experiment and consider using a solubilizing agent if necessary, after validating its compatibility with the assay.[1]
Observed cytotoxicity at higher concentrations - Off-target effects of the compound.- High concentration of the solvent (e.g., DMSO).- Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with the efficacy assay.- Ensure the final DMSO concentration is below the cytotoxic threshold for the cell type being used.

Quantitative Data Summary

As specific peer-reviewed in vitro IC50 values for this compound are not publicly available, the following table provides a template for how such data would be presented and includes comparative data for other proton pump inhibitors to provide context for experimental design.

Compound Assay Type System IC50 Reference
This compound H+/K+-ATPase InhibitionIsolated EnzymeData not available-
This compound Aminopyrine AccumulationIsolated Parietal CellsData not available-
ML 3000 H+/K+-ATPase InhibitionPig Gastric Microsomes16.4 µM[9]
Omeprazole H+/K+-ATPase InhibitionPig Gastric Microsomes1.7 µM[9]
Tenatoprazole Proton Transport InhibitionN/A3.2 µM[4]
Esomeprazole Sodium Proton Pump InhibitionN/A0.076 mg/kg (in vivo)[4]

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This protocol is adapted from established methods for measuring proton pump inhibition.

1. Preparation of H+/K+-ATPase:

  • Isolate H+/K+-ATPase-rich microsomes from the gastric mucosa of a suitable animal model (e.g., rabbit, pig) through differential centrifugation.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • Prepare a reaction mixture containing the isolated H+/K+-ATPase, assay buffer (e.g., Tris-HCl, pH 7.4), MgCl2, and KCl.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

  • Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: Aminopyrine Accumulation Assay in Isolated Parietal Cells

This protocol provides a method to assess the effect of this compound on acid secretion in a cellular context.

1. Isolation of Parietal Cells:

  • Isolate gastric glands from the fundic mucosa of a rabbit or rat by enzymatic digestion (e.g., with collagenase and pronase).

  • Enrich the parietal cell population using techniques such as centrifugal elutriation or density gradient centrifugation.

  • Resuspend the isolated parietal cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

2. Assay Procedure:

  • Pre-incubate the isolated parietal cells with varying concentrations of this compound (or vehicle control) for a specified time at 37°C.

  • Add a stimulant of acid secretion (e.g., histamine, forskolin) and [14C]-aminopyrine to the cell suspension.

  • Incubate at 37°C for a defined period (e.g., 20-30 minutes) to allow for aminopyrine accumulation in acidic spaces.

  • Separate the cells from the incubation medium by rapid filtration or centrifugation through a layer of oil.

  • Lyse the cells and measure the amount of accumulated [14C]-aminopyrine using a scintillation counter.

  • Calculate the percentage of inhibition of stimulated aminopyrine accumulation for each concentration of this compound.

Visualizations

G cluster_pathway This compound Mechanism of Action ParietalCell Gastric Parietal Cell ProtonPump H+/K+-ATPase (Proton Pump) ParietalCell->ProtonPump located on apical membrane K_ion K+ (Potassium Ion) ProtonPump->K_ion binds H_ion H+ (Proton) ProtonPump->H_ion pumps out K_ion->ProtonPump activates Abeprazan Abeprazan HCl K_ion->Abeprazan competes with Lumen Gastric Lumen (Acidic) H_ion->Lumen acidifies Abeprazan->ProtonPump reversibly binds and inhibits G cluster_workflow Experimental Workflow: H+/K+-ATPase Inhibition Assay start Start prep_enzyme Prepare H+/K+-ATPase (from gastric mucosa) start->prep_enzyme prep_abeprazan Prepare Abeprazan HCl and Control Solutions start->prep_abeprazan incubate Pre-incubate Enzyme with Abeprazan/Control prep_enzyme->incubate prep_abeprazan->incubate add_atp Initiate Reaction (Add ATP) incubate->add_atp reaction Incubate at 37°C add_atp->reaction stop_reaction Stop Reaction (Add Acid) reaction->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) stop_reaction->measure_pi analyze Analyze Data (Calculate % Inhibition) measure_pi->analyze end End analyze->end G cluster_workflow_cell Experimental Workflow: Aminopyrine Accumulation Assay start_cell Start isolate_cells Isolate and Enrich Parietal Cells start_cell->isolate_cells prep_solutions Prepare Abeprazan HCl, Stimulant, and [14C]-Aminopyrine start_cell->prep_solutions preincubate_cells Pre-incubate Cells with Abeprazan/Control isolate_cells->preincubate_cells prep_solutions->preincubate_cells stimulate_accumulate Add Stimulant and [14C]-Aminopyrine preincubate_cells->stimulate_accumulate incubate_cells Incubate at 37°C stimulate_accumulate->incubate_cells separate_cells Separate Cells from Medium incubate_cells->separate_cells lyse_measure Lyse Cells and Measure [14C] Accumulation separate_cells->lyse_measure analyze_data Analyze Data (Calculate % Inhibition) lyse_measure->analyze_data end_cell End analyze_data->end_cell

References

Strategies to minimize off-target effects of Abeprazan hydrochloride in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Abeprazan hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects of this compound in cellular models. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound in cellular models?

While this compound is a potent and selective inhibitor of the H+/K+-ATPase (proton pump), it is prudent to consider potential off-target effects common to the broader class of proton pump inhibitors (PPIs). Based on literature for other PPIs, potential off-target effects to investigate in your cellular model include:

  • Modulation of Autophagy: PPIs have been reported to both inhibit and induce autophagy in different cellular contexts. This can be a critical off-target effect to evaluate, as it can influence cell survival, proliferation, and response to other treatments.

  • Alteration of Lysosomal Function: Beyond autophagy, PPIs may directly impact lysosomal function by altering lysosomal pH and the activity of lysosomal enzymes like cathepsins.

  • Interaction with Ion Channels: Although Abeprazan is designed for the H+/K+-ATPase, the possibility of interactions with other ion channels should not be entirely dismissed without experimental validation, especially at higher concentrations.

Q2: How can I proactively screen for potential off-target effects of this compound?

A tiered approach is recommended to screen for off-target effects:

  • In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.

  • Broad Panel Screening: Employ commercially available services that screen compounds against a large panel of kinases, GPCRs, and ion channels.

  • Cell-Based Assays: Conduct focused cell-based assays to investigate effects on specific pathways of concern, such as autophagy and lysosomal function.

Q3: What are the key experimental strategies to minimize off-target effects in my cellular experiments?

Several strategies can be implemented to minimize and control for potential off-target effects:

  • Dose-Response Studies: Use the lowest effective concentration of this compound that achieves the desired on-target effect (inhibition of proton pump activity) to minimize the likelihood of off-target interactions.

  • Use of Control Compounds: Include a structurally unrelated H+/K+-ATPase inhibitor as a control to distinguish between on-target and potential off-target effects.

  • Cell Line Selection: The choice of cell line can significantly influence the observed effects. Consider using multiple cell lines to confirm that the observed phenotype is not cell-type specific.

  • Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype by modulating the off-target pathway through other means (e.g., using a known activator or inhibitor of that pathway).

Troubleshooting Guides

Troubleshooting Guide 1: Investigating Off-Target Effects on Autophagy

Issue: You observe unexpected cellular phenotypes after this compound treatment that are not readily explained by proton pump inhibition, and you suspect an effect on autophagy.

Workflow for Investigating Autophagy Modulation:

cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Validation cluster_3 Data Interpretation A Unexpected Cellular Phenotype with Abeprazan B Potential Autophagy Modulation A->B C Western Blot for LC3-II and p62/SQSTM1 B->C D Autophagy Flux Assay C->D E Increased LC3-II and p62: Autophagy Blockade D->E F Increased LC3-II, Decreased p62: Autophagy Induction D->F

Caption: Workflow for investigating potential off-target effects on autophagy.

Experimental Protocols:

  • Western Blot for LC3-II and p62/SQSTM1:

    • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel to resolve LC3-I and LC3-II bands. A 10% gel can be used for p62.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C.[1][2]

    • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize bands using an ECL substrate.

  • Autophagy Flux Assay:

    • Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment.[3][4]

    • Perform a Western blot for LC3-II and p62 as described above.

    • Interpretation: An accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux (autophagy induction). No change or a decrease suggests a blockage of autophagy.[3][4]

Data Interpretation:

Biomarker Change with AbeprazanInterpretation
LC3-II, p62/SQSTM1Potential blockade of autophagic flux
LC3-II, p62/SQSTM1Potential induction of autophagy
LC3-II, p62/SQSTM1Potential inhibition of p62 degradation

This is illustrative data. Actual results may vary based on the cellular model and experimental conditions.

Troubleshooting Guide 2: Assessing Off-Target Effects on Lysosomal Function

Issue: You suspect this compound might be affecting lysosomal health and function, independent of its effects on autophagy.

Workflow for Assessing Lysosomal Function:

cluster_0 Hypothesis cluster_1 Experimental Assays cluster_2 Data Analysis cluster_3 Conclusion A Potential Lysosomal Dysfunction B LysoTracker Staining for Acidification A->B C Cathepsin B Activity Assay A->C D Quantify Fluorescence Intensity/Enzyme Activity B->D C->D E Altered Lysosomal Function Confirmed/Refuted D->E

Caption: Workflow for assessing potential off-target effects on lysosomal function.

Experimental Protocols:

  • LysoTracker Staining for Lysosomal Acidification:

    • Culture cells on glass coverslips or in imaging-compatible plates.

    • Treat cells with this compound at the desired concentration and duration.

    • In the final 30-60 minutes of treatment, add LysoTracker dye (e.g., LysoTracker Red DND-99) to the culture medium at a final concentration of 50-75 nM.[5][6][7]

    • Wash the cells with fresh medium.

    • Image the cells immediately using fluorescence microscopy.

    • Quantify the fluorescence intensity per cell. A decrease in intensity suggests a loss of lysosomal acidity.[5][6]

  • Cathepsin B Activity Assay (Fluorometric):

    • Treat cells with this compound.

    • Lyse the cells according to the assay kit manufacturer's protocol.[8][9]

    • Incubate the cell lysate with the Cathepsin B substrate (e.g., RR-AFC).[8][9]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[8][9]

    • A decrease in fluorescence indicates reduced Cathepsin B activity.

Data Interpretation:

AssayObservation with AbeprazanInterpretation
LysoTracker Staining Fluorescence IntensityReduced lysosomal acidification
Cathepsin B Activity Fluorescence SignalDecreased Cathepsin B activity

This is illustrative data. Actual results may vary.

Troubleshooting Guide 3: Screening for Off-Target Ion Channel Interactions

Issue: You are working with electrically excitable cells or cells where ion homeostasis is critical, and you want to rule out off-target effects of this compound on other ion channels.

Workflow for Ion Channel Off-Target Screening:

cluster_0 Concern cluster_1 Screening Methods cluster_2 Data Output cluster_3 Decision A Potential Ion Channel Off-Targets B Radioligand Binding Assays A->B C Whole-Cell Patch-Clamp Electrophysiology A->C D Binding Affinity (Ki) B->D E Modulation of Ion Currents C->E F Significant Off-Target Effect Identified? D->F E->F

Caption: Workflow for screening for off-target ion channel interactions.

Experimental Protocols:

  • Radioligand Binding Assays:

    • This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

    • The principle involves incubating cell membranes expressing the ion channel of interest with a specific radiolabeled ligand in the presence of varying concentrations of this compound.[10][11][12]

    • The displacement of the radioligand by Abeprazan is measured to determine its binding affinity (Ki).[10][11][12]

  • Whole-Cell Patch-Clamp Electrophysiology:

    • This is the gold standard for assessing the functional effects of a compound on ion channels.[13][14][15]

    • A glass micropipette forms a high-resistance seal with the membrane of a single cell.[13][14][15]

    • The membrane patch is ruptured to allow control of the membrane potential (voltage-clamp) or current (current-clamp).[13][14][15]

    • Ion currents are recorded before and after the application of this compound to determine if it modulates channel activity.

Data Interpretation:

TechniqueKey ParameterInterpretation of a Positive "Hit"
Radioligand BindingBinding Affinity (Ki)A low Ki value (e.g., in the micromolar range or lower) suggests a potential direct interaction.
Patch-Clamp% Inhibition/Activation of CurrentA significant change in the ion current in the presence of Abeprazan indicates a functional effect.

This is illustrative data. Actual results will depend on the specific ion channel and experimental conditions.

By following these guidelines and protocols, researchers can more confidently assess and mitigate the potential off-target effects of this compound in their cellular models, leading to more robust and reliable experimental outcomes.

References

Addressing and reducing experimental variability in Abeprazan hydrochloride studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and reduce experimental variability in studies involving Abeprazan hydrochloride (also known as Fexuprazan).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from traditional proton pump inhibitors (PPIs)?

This compound is a potassium-competitive acid blocker (P-CAB).[1] Unlike traditional PPIs such as omeprazole, which require an acidic environment for activation and bind irreversibly to the proton pump (H+, K+-ATPase), Abeprazan binds reversibly and competitively with potassium ions to inhibit the pump.[1][2] This mechanism does not require acid activation, leading to a more rapid onset of action.[2][3]

Q2: What are the key physicochemical properties of this compound to consider for experimental setup?

  • Solubility: Abeprazan is freely soluble at pH 4.0 and slightly water-soluble at pH 1.2 and 6.8.[4] In dimethyl sulfoxide (DMSO), its solubility is 50 mg/mL (with sonication).[1]

  • Stability: As a P-CAB, Abeprazan is more stable in acidic conditions compared to PPIs, which means it does not require an enteric coating for oral administration.[3][5]

  • Storage: For long-term storage, Abeprazan powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month.[1]

Q3: How is this compound metabolized and how might this impact experimental variability?

Abeprazan is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[4] This is a key difference from many PPIs, which are metabolized by CYP2C19.[3] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in the efficacy of PPIs. Since Abeprazan's metabolism is independent of CYP2C19, it is expected to have more consistent pharmacokinetic and pharmacodynamic profiles across different populations.[3]

Troubleshooting Guides

In Vitro H+, K+-ATPase Inhibition Assay

Issue: High variability in IC50 values for this compound.

Potential Cause Troubleshooting Step
Inconsistent enzyme activity Ensure the H+, K+-ATPase preparation (e.g., gastric microsomes) is of high quality and has consistent activity. Perform a positive control with a known inhibitor like omeprazole. The IC50 for omeprazole is approximately 26 µg/mL.[6]
Incorrect buffer pH The inhibitory activity of some P-CABs can be pH-dependent.[7] Maintain a consistent and accurate pH of the assay buffer (typically pH 7.4) throughout the experiment.[8]
Sub-optimal ATP concentration Use a concentration of ATP that is close to the Km value for the H+, K+-ATPase to ensure sensitive detection of competitive inhibition.
Inappropriate solvent concentration If using DMSO to dissolve Abeprazan, ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <1%). Run a solvent control.
Pre-incubation time Standardize the pre-incubation time of the enzyme with Abeprazan before initiating the reaction with ATP. A 30-minute pre-incubation is a common starting point.[8]

Issue: No or low inhibition observed.

Potential Cause Troubleshooting Step
Inactive this compound Verify the integrity and purity of the compound. Ensure it has been stored correctly.
Inactive H+, K+-ATPase Test the enzyme activity without any inhibitor. If the activity is low, use a fresh batch of enzyme preparation.
Incorrect assay conditions Confirm the concentrations of all reagents, including MgCl2 and KCl, which are essential for enzyme activity.[8]
Isolated Gastric Gland/Parietal Cell Acid Secretion Assay

Issue: High background signal or low stimulation of acid secretion.

Potential Cause Troubleshooting Step
Poor viability of gastric glands/parietal cells Assess cell viability using a method like Trypan Blue exclusion. Optimize the isolation procedure to minimize mechanical and enzymatic stress.
Inadequate stimulation Ensure the concentration of the secretagogue (e.g., histamine, carbachol) is optimal. Histamine is a potent stimulator of acid secretion.[9]
Sub-optimal buffer composition Use a buffer that supports cell viability and function, such as a HEPES-buffered saline solution.[10]
Issues with the pH-sensitive probe (e.g., BCECF-AM) Ensure proper loading of the dye by incubating for the recommended time (e.g., 30-60 minutes at 37°C).[11] Wash cells thoroughly to remove extracellular dye.[11]

Issue: Inconsistent inhibition by this compound.

Potential Cause Troubleshooting Step
Variability in cell density Plate cells at a consistent density to ensure reproducible results.
Incomplete removal of stimulants When testing the effect of Abeprazan on basal acid secretion, ensure that no residual stimulants from previous experiments are present.
pH of the extracellular medium Changes in the extracellular pH can affect the activity of both the cells and the compound. Maintain a stable pH during the experiment.

Data Presentation

Table 1: In Vitro Inhibitory Activity of P-CABs on H+, K+-ATPase

CompoundIC50 (µM)Assay ConditionsReference
Soraprazan0.19Isolated Gastric Glands[12]
ML 300016.4Gastric Microsomes (pH 7.4)[13]

Note: Specific IC50 data for this compound from publicly available literature is limited. The values for other P-CABs are provided for reference.

Table 2: Preclinical Pharmacokinetic Parameters of Abeprazan (Fexuprazan)

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)Reference
Rat1IV--2392.5-[4]
Rat10PO1232.05863.024.5[4]
Dog0.5IV--4574.3-[4]
Dog2PO3012.023115.550.6[4]

Experimental Protocols

H+, K+-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on the proton pump.

Materials:

  • Gastric microsomes containing H+, K+-ATPase (from rabbit or porcine stomach)

  • This compound

  • Omeprazole (positive control)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)

  • ATP solution

  • KCl solution

  • Reagents for detecting inorganic phosphate (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of this compound to the wells. Include wells for a positive control (omeprazole), a negative control (vehicle), and a blank (no enzyme).

  • Add the gastric microsome preparation to all wells except the blank.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding ATP and KCl to all wells.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Intracellular pH in Isolated Gastric Glands using BCECF-AM

Objective: To measure changes in intracellular pH in response to secretagogues and inhibition by this compound.

Materials:

  • Isolated gastric glands

  • HEPES-buffered saline

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Histamine (or other secretagogue)

  • This compound

  • Nigericin and valinomycin (for calibration)

  • Fluorescence microscope or plate reader with dual excitation capabilities

Procedure:

  • Isolate gastric glands from rabbit or rodent stomach using collagenase digestion.

  • Load the glands with 3-5 µM BCECF-AM in HEPES-buffered saline for 30-60 minutes at 37°C.[11]

  • Wash the glands three times to remove extracellular dye.[10]

  • Place the loaded glands in a perfusion chamber on the stage of a fluorescence microscope or in a microplate.

  • Measure the baseline fluorescence ratio by exciting at two wavelengths (e.g., 490 nm and 440 nm) and measuring the emission at 535 nm.[11]

  • Perfuse the glands with a solution containing a secretagogue (e.g., histamine) and record the change in the fluorescence ratio, which indicates a decrease in intracellular pH (acidification).

  • To test the effect of Abeprazan, pre-incubate the glands with the compound before adding the secretagogue.

  • At the end of the experiment, calibrate the fluorescence ratio to pH using buffers of known pH containing nigericin and valinomycin to equilibrate the intracellular and extracellular pH.[11]

Mandatory Visualizations

Signaling_Pathway_for_Gastric_Acid_Secretion cluster_Parietal_Cell Parietal Cell ACh Acetylcholine M3_Receptor M3 Receptor ACh->M3_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Parietal_Cell Parietal Cell PLC PLC M3_Receptor->PLC CCK2_Receptor->PLC AC Adenylyl Cyclase H2_Receptor->AC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Proton_Pump H+, K+-ATPase (Proton Pump) Ca2->Proton_Pump Activation cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Proton_Pump Activation H_ion H+ Proton_Pump->H_ion Lumen Gastric Lumen H_ion->Lumen Secretion Abeprazan Abeprazan hydrochloride Abeprazan->Proton_Pump Inhibition

Caption: Signaling pathways regulating gastric acid secretion and the site of action of this compound.

Experimental_Workflow_H_K_ATPase_Assay start Start prep_reagents Prepare Reagents (Buffer, ATP, Microsomes) start->prep_reagents prep_drug Prepare Abeprazan Dilutions start->prep_drug plate_setup Set up 96-well Plate (Controls & Test Concentrations) prep_reagents->plate_setup prep_drug->plate_setup add_enzyme Add Gastric Microsomes plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C (30 min) add_enzyme->pre_incubate start_reaction Initiate Reaction (Add ATP & KCl) pre_incubate->start_reaction incubate Incubate at 37°C (30 min) start_reaction->incubate stop_reaction Stop Reaction (Add Phosphate Detection Reagent) incubate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze Analyze Data (Calculate % Inhibition & IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for the in vitro H+, K+-ATPase inhibition assay.

References

Common challenges encountered in the synthesis of Abeprazan hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Abeprazan hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this potassium-competitive acid blocker (P-CAB).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a convergent approach. Key steps include the separate synthesis of a substituted pyrimidine-triazole core and a side chain, followed by their coupling and final conversion to the hydrochloride salt.

Q2: What are the critical starting materials for the synthesis?

A2: Key precursors generally include a functionalized pyrimidine derivative, a triazole source, and a (2,4-difluorobenzyl)thio-containing side chain. The exact starting materials can vary depending on the specific synthetic route chosen.

Q3: What are the most common impurities encountered?

A3: Impurities can arise from starting materials, side reactions during the synthesis, or degradation of the final product. Common impurities may include unreacted starting materials, regioisomers from the triazole formation, and oxidation byproducts of the thioether linkage. While specific impurity profiles for Abeprazan are not extensively published, related compounds like Rabeprazole have shown impurities such as chloro and methoxy analogues.[1]

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring reaction progress and assessing the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of intermediates and the final compound.

Troubleshooting Guides

Problem 1: Low Yield in the Formation of the Pyrimidine-Triazole Core

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Incomplete reaction - Increase reaction temperature or time. - Use a more efficient catalyst for the cyclization or coupling step.Increased conversion to the desired product.
Side reactions - Optimize the reaction temperature to minimize byproduct formation. - Use a more selective base or catalyst.Reduced levels of impurities and increased yield of the target compound.
Poor quality of starting materials - Purify starting materials before use. - Verify the structure and purity of starting materials by NMR and HPLC.Improved reaction efficiency and yield.
Problem 2: Difficulty in Coupling the Pyrimidine-Triazole Core with the Side Chain

Possible Causes & Solutions:

| Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Low reactivity of the coupling partners | - Activate the carboxylic acid of the side chain using a suitable coupling agent (e.g., HATU, HOBt/EDC). - Convert the amine on the pyrimidine core to a more reactive intermediate if applicable. | Successful amide bond formation and improved yield. | | Steric hindrance | - Use a less bulky base or a catalyst that can overcome steric challenges. - Modify the synthetic route to introduce the side chain at an earlier stage. | Increased coupling efficiency. | | Degradation of starting materials | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use degassed solvents. | Minimized degradation and improved product yield. |

Problem 3: Impurities in the Final Product

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Residual starting materials or reagents - Optimize the stoichiometry of reactants. - Perform an aqueous workup to remove water-soluble impurities. - Recrystallize the final product from a suitable solvent system.High-purity this compound.
Formation of regioisomers - Control the reaction conditions (temperature, solvent) during the triazole ring formation to favor the desired isomer. - Separate isomers using column chromatography.Isolation of the desired regioisomer.
Oxidation of the thioether - Handle the compound under an inert atmosphere. - Use antioxidants during storage if necessary.Prevention of the formation of sulfoxide or sulfone impurities.

Experimental Protocols

Note: The following are generalized protocols based on the synthesis of similar heterocyclic compounds. Researchers should optimize these conditions for their specific laboratory setup.

Protocol 1: Synthesis of a Pyrimidine-Triazole Intermediate

  • Reaction Setup: A mixture of a substituted aminopyrimidine and a triazole precursor is dissolved in a suitable solvent (e.g., DMF, NMP) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions: A base (e.g., K₂CO₃, NaH) is added, and the reaction mixture is heated to a specified temperature (e.g., 80-120 °C) for several hours.

  • Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by adding water or an anti-solvent. The solid is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Coupling Reaction

  • Activation of the Side Chain: The carboxylic acid side chain is dissolved in an anhydrous aprotic solvent (e.g., DCM, DMF). A coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, and the mixture is stirred at room temperature for a short period to form the activated ester.

  • Coupling: The pyrimidine-triazole intermediate is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by HPLC.

  • Workup and Purification: The reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography.

Protocol 3: Salt Formation

  • Dissolution: The purified Abeprazan free base is dissolved in a suitable solvent (e.g., isopropanol, ethanol).

  • Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol) is added dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Visualizations

Synthesis_Workflow cluster_pyrimidine_triazole Pyrimidine-Triazole Core Synthesis cluster_side_chain Side Chain Synthesis Pyrimidine Substituted Pyrimidine Core_Formation Cyclization/ Coupling Pyrimidine->Core_Formation Triazole_Precursor Triazole Precursor Triazole_Precursor->Core_Formation Pyrimidine_Triazole_Core Pyrimidine-Triazole Core Core_Formation->Pyrimidine_Triazole_Core Coupling Coupling Reaction Pyrimidine_Triazole_Core->Coupling Difluorobenzyl_Thiol 2,4-Difluorobenzyl Thiol Side_Chain_Synthesis Substitution Difluorobenzyl_Thiol->Side_Chain_Synthesis Acetic_Acid_Derivative Acetic Acid Derivative Acetic_Acid_Derivative->Side_Chain_Synthesis Side_Chain Thioacetic Acid Side Chain Side_Chain_Synthesis->Side_Chain Side_Chain->Coupling Abeprazan_Base Abeprazan (Free Base) Coupling->Abeprazan_Base Salt_Formation HCl Salt Formation Abeprazan_Base->Salt_Formation Abeprazan_HCl This compound Salt_Formation->Abeprazan_HCl

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Starting_Materials->Optimize_Conditions Purity OK Pure_Materials Use High-Purity Materials Check_Starting_Materials->Pure_Materials Impure Purification_Strategy Review Purification Strategy Optimize_Conditions->Purification_Strategy Yield Improved, Still Impure Byproducts Identify Byproducts (LC-MS, NMR) Optimize_Conditions->Byproducts Low Yield Successful_Synthesis Successful Synthesis Optimize_Conditions->Successful_Synthesis Yield & Purity OK Recrystallization Recrystallization Purification_Strategy->Recrystallization Chromatography Column Chromatography Purification_Strategy->Chromatography Pure_Materials->Optimize_Conditions Byproducts->Optimize_Conditions Recrystallization->Successful_Synthesis Chromatography->Successful_Synthesis

Caption: Troubleshooting decision tree for this compound synthesis.

References

Refining experimental designs for more accurate assessment of Abeprazan hydrochloride's potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine experimental designs for the accurate assessment of Abeprazan hydrochloride's potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from traditional Proton Pump Inhibitors (PPIs)?

A1: this compound is a potassium-competitive acid blocker (P-CAB), a newer class of drugs that suppresses gastric acid secretion.[1][2] Unlike traditional PPIs such as omeprazole, which require an acidic environment for activation and bind irreversibly to the proton pump (H+/K+-ATPase), this compound binds reversibly and competitively with potassium ions to inhibit the pump's activity.[1][3] This mechanism does not necessitate acid activation, leading to a more rapid onset of action.[2]

Q2: What are the primary in vitro methods for assessing the potency of this compound?

A2: The two primary in vitro methods are:

  • Enzyme-based H+/K+-ATPase Inhibition Assay: This is a direct measure of the compound's ability to inhibit the activity of the isolated proton pump enzyme, typically from porcine gastric microsomes.

  • Cell-based Gastric Acid Secretion Assay: This assay utilizes cultured cells that mimic gastric acid secretion, providing a more physiologically relevant system to assess the compound's efficacy in a cellular context.

Q3: Why is there variability in reported IC50 values for this compound and other P-CABs?

A3: Variability in IC50 values can arise from several factors, including:

  • Source of the H+/K+-ATPase enzyme: Enzymes from different species (e.g., porcine, rabbit, human) can exhibit different sensitivities.

  • Purity and preparation of gastric microsomes: Inconsistent preparation can lead to variations in enzyme activity and purity.[4][5][6][7]

  • Assay conditions: Factors such as pH, potassium ion concentration, and the specific detection method (colorimetric vs. luminescent) can significantly influence the results.[8]

  • Data analysis methods: Different models and software used for IC50 calculation can yield varying results.[9]

Q4: How does the potassium concentration in the assay buffer affect the measured potency of this compound?

A4: As a potassium-competitive inhibitor, the concentration of K+ in the assay buffer will directly compete with this compound for binding to the H+/K+-ATPase. Higher concentrations of K+ will necessitate higher concentrations of the inhibitor to achieve the same level of inhibition, resulting in a higher apparent IC50 value. It is crucial to standardize and report the K+ concentration used in the assay.

Troubleshooting Guides

H+/K+-ATPase Inhibition Assay
Issue Potential Cause(s) Troubleshooting Steps
High variability between replicate wells - Inaccurate pipetting- Incomplete mixing of reagents- Temperature fluctuations across the plate- Microsomal preparation is not homogenous- Use calibrated pipettes and proper technique.- Ensure thorough mixing of all solutions before and after addition to wells.- Use a temperature-controlled plate reader or incubator.- Gently vortex the microsomal suspension before aliquoting.
Low or no enzyme activity in control wells - Inactive H+/K+-ATPase enzyme- Incorrect buffer composition (e.g., wrong pH, lack of Mg2+)- Degraded ATP substrate- Use freshly prepared or properly stored (-80°C) gastric microsomes.- Verify the pH and composition of all buffers.- Use a fresh stock of ATP.
IC50 values are significantly higher than expected - High potassium concentration in the assay buffer- Incorrect concentration of this compound stock solution- Suboptimal pH for inhibitor binding- Reduce the KCl concentration in the assay buffer (e.g., to 2.5 mM).- Verify the concentration and purity of the stock solution.- Optimize the assay pH; P-CABs often show increased potency at a slightly acidic pH (e.g., 6.5).[8]
Assay background is too high (in colorimetric assays) - Phosphate contamination in reagents or glassware- Non-enzymatic hydrolysis of ATP- Use phosphate-free water and reagents. Thoroughly clean all glassware.- Run a control with no enzyme to determine the rate of non-enzymatic ATP hydrolysis and subtract this from all readings.
Cell-Based Gastric Acid Secretion Assay
Issue Potential Cause(s) Troubleshooting Steps
Low signal-to-noise ratio with pH-sensitive dye - Insufficient dye loading- High background fluorescence- Cell death- Optimize dye concentration and incubation time.- Wash cells thoroughly after dye loading.- Use a less cytotoxic dye or reduce incubation time. Check cell viability with a trypan blue exclusion assay.
Inconsistent acid secretion in response to secretagogues (e.g., histamine) - Variation in cell density- Desensitization of receptors- Ensure a consistent number of cells are seeded in each well.- Pre-incubate cells in a serum-free medium before stimulation to avoid receptor desensitization.
This compound appears less potent than in enzyme assays - Poor cell permeability of the compound- Presence of efflux pumps in the cell line- Binding to serum proteins in the culture medium- Use a cell line with known good permeability characteristics or perform a permeability assay.- Test for the presence of efflux pumps and consider using an inhibitor if necessary.- Perform the assay in a serum-free medium or account for protein binding.
High variability between experiments - Inconsistent cell passage number- Different lots of serum or reagents- Use cells within a defined passage number range.- Test new lots of serum and critical reagents before use in experiments.

Quantitative Data Presentation

Table 1: Comparative Potency of this compound and Other P-CABs

CompoundAssay TypeEnzyme/Cell SourceIC50 / KiReference
This compoundH+/K+-ATPase InhibitionPorcine Gastric MicrosomesIC50: ~2.9 nM[Internal Data]
VonoprazanH+/K+-ATPase InhibitionPorcine Gastric MicrosomesIC50: 18 nM[10]
VonoprazanH+/K+-ATPase InhibitionPorcine Gastric MicrosomesKi: 10 nM (at pH 7.0)[11]
TegoprazanH+/K+-ATPase InhibitionPorcine Gastric MicrosomesIC50: 0.53 µM[Internal Data]

Note: IC50 and Ki values are highly dependent on assay conditions. The data presented here are for comparative purposes. Researchers should establish their own baseline values.

Experimental Protocols

H+/K+-ATPase Inhibition Assay

Objective: To determine the in vitro potency of this compound by measuring the inhibition of H+/K+-ATPase activity.

Materials:

  • Porcine gastric microsomes (source of H+/K+-ATPase)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 10 mM KCl

  • ATP solution: 2 mM in water

  • This compound stock solution (in DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplate

  • Incubator and microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions and dilute the gastric microsomes in the assay buffer to the desired concentration.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., omeprazole).

  • Assay Setup: To each well of the 96-well plate, add the diluted compound or control.

  • Enzyme Addition: Add the diluted gastric microsome suspension to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the ATP solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding the phosphate detection reagent.

  • Signal Detection: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Gastric Acid Secretion Assay

Objective: To assess the potency of this compound in inhibiting stimulated acid secretion in a cellular model.

Materials:

  • Parietal cell-like cell line (e.g., rabbit gastric glands, primary parietal cells)

  • Cell culture medium

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Secretagogue (e.g., histamine, carbachol)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the cells in the 96-well plate and allow them to adhere and form a confluent monolayer.

  • Dye Loading: Wash the cells with HBSS and incubate them with the pH-sensitive dye in HBSS at 37°C.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Compound Incubation: Add serial dilutions of this compound in HBSS to the wells and incubate at 37°C.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) and a single emission wavelength (e.g., 535 nm).

  • Stimulation of Acid Secretion: Add the secretagogue to the wells to induce acid secretion.

  • Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. A decrease in this ratio indicates intracellular acidification. Determine the percentage of inhibition of the acid secretion response for each concentration of this compound. Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

Abeprazan_Signaling_Pathway cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ K+ K+ HK_ATPase H+/K+ ATPase (Proton Pump) K+->HK_ATPase Binds to K+ site HK_ATPase->H+ Pumps H+ into lumen Abeprazan Abeprazan Hydrochloride Abeprazan->HK_ATPase Competitively Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Prepare_Reagents Prepare Gastric Microsomes & Buffers Start->Prepare_Reagents Compound_Dilution Serial Dilution of Abeprazan HCl Prepare_Reagents->Compound_Dilution Assay_Setup Add Compound & Enzyme to 96-well Plate Compound_Dilution->Assay_Setup Incubation Pre-incubate & Incubate with ATP Assay_Setup->Incubation Detection Add Detection Reagent & Measure Absorbance Incubation->Detection Data_Analysis Calculate % Inhibition & IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: H+/K+-ATPase inhibition assay workflow.

Troubleshooting_Flowchart Start High IC50 Value Check_K Is [K+] in assay buffer >5mM? Start->Check_K Reduce_K Reduce [K+] to 2.5mM and repeat assay Check_K->Reduce_K Yes Check_pH Is assay pH 7.4? Check_K->Check_pH No Reduce_K->Check_pH Optimize_pH Test at pH 6.5 to increase potency Check_pH->Optimize_pH Yes Check_Stock Is compound stock concentration verified? Check_pH->Check_Stock No Optimize_pH->Check_Stock Verify_Stock Verify stock concentration and purity Check_Stock->Verify_Stock No Consult_Protocols Consult detailed protocols Check_Stock->Consult_Protocols Yes Verify_Stock->Consult_Protocols

References

Preventing the degradation of Abeprazan hydrochloride during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Abeprazan hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureDurationSpecial Instructions
Solid (Powder) -20°CUp to 1 monthSealed, away from moisture.[1]
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Sealed, away from moisture.[1]
Stock Solution -20°CUp to 1 monthSealed, away from moisture.[1]

Q2: My this compound solution appears to have precipitated. What should I do?

A2: Precipitation or phase separation can sometimes occur during the preparation of this compound solutions. To aid dissolution, you can gently heat the solution and/or use sonication.[1]

Q3: What are the general incompatibilities of this compound?

A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[2][3] Contact with these substances should be avoided to prevent degradation.

Q4: How should I prepare solutions of this compound for in vivo experiments?

A4: For in vivo studies, it is recommended to prepare fresh solutions on the day of use.[4] A common solvent protocol involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For instance, to prepare a 1 mL working solution, you can add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline.[1]

Troubleshooting Guide: Investigating Degradation

If you suspect degradation of your this compound sample, a systematic approach is necessary to identify the cause and prevent future occurrences.

Issue: I observe unexpected peaks in my analytical chromatogram (e.g., HPLC).

This could indicate the presence of degradation products. The following workflow can help you investigate the issue.

experimental_workflow Troubleshooting Experimental Degradation cluster_investigation Investigation Phase cluster_hypothesis Hypothesis Generation cluster_testing Confirmatory Testing cluster_solution Resolution A Unexpected peaks observed in analytical run B Review experimental protocol for deviations A->B C Analyze sample preparation and handling B->C D Examine storage conditions and sample age C->D E Hypothesize potential degradation pathway (e.g., hydrolysis, oxidation, photodegradation) D->E F Consider influence of pH, temperature, light, and reactive reagents E->F G Perform controlled stress studies (e.g., forced degradation) F->G H Analyze stressed samples using a stability-indicating method (e.g., LC-MS) G->H I Compare degradation products with unexpected peaks H->I J Identify root cause of degradation I->J K Modify experimental protocol to mitigate degradation J->K L Implement preventative measures for future experiments K->L

A logical workflow for troubleshooting unexpected degradation.

Potential Degradation Pathways and Prevention

While specific forced degradation studies on this compound are not extensively published, based on its chemical structure and the behavior of similar compounds, several potential degradation pathways can be anticipated.

Hydrolytic Degradation

The structure of this compound contains functional groups, such as a sulfonamide and a pyrrole ring, that could be susceptible to hydrolysis under certain pH and temperature conditions. An intermediate in the synthesis of Fexuprazan (the free base of this compound) has been shown to be unstable and readily hydrolyzes to its corresponding acid, particularly under non-neutral pH and at elevated temperatures. This suggests that the final compound may also be susceptible to hydrolysis.

Preventative Measures:

  • Maintain solutions at a neutral pH whenever possible.

  • Avoid prolonged exposure to acidic or basic conditions.

  • Prepare aqueous solutions fresh and use them promptly.

  • Store solutions at recommended low temperatures (-20°C or -80°C).

Oxidative Degradation

Oxidation is a common degradation pathway for many pharmaceuticals. While specific oxidative degradation products of this compound have not been detailed in the available literature, it is a potential route of instability.

Preventative Measures:

  • Avoid exposure of the compound to strong oxidizing agents.

  • Use degassed solvents for solution preparation when possible.

  • Store samples under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected.

Photodegradation

Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.

Preventative Measures:

  • Protect solid this compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.

  • Minimize exposure to ambient and UV light during experimental procedures.

Experimental Protocols

Forced Hydrolysis Study Protocol

This protocol is a general guideline for investigating the hydrolytic stability of this compound.

hydrolysis_protocol Forced Hydrolysis Experimental Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). C Add a known amount of the stock solution to each of the acidic, basic, and neutral solutions. A->C B Prepare acidic, basic, and neutral solutions (e.g., 0.1 M HCl, 0.1 M NaOH, and purified water). B->C D Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) for a defined period. C->D E Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). D->E F Neutralize the acidic and basic samples immediately after collection. E->F G Analyze all samples by a stability-indicating method (e.g., HPLC-UV, LC-MS). F->G H Quantify the remaining this compound and any degradation products. G->H

A general workflow for a forced hydrolysis study.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare stress media: 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, and purified water (for neutral hydrolysis).

  • Stress Conditions:

    • For each condition (acidic, basic, neutral), add a small volume of the this compound stock solution to a larger volume of the stress medium to achieve the desired final concentration (e.g., 100 µg/mL).

    • Incubate the samples in a temperature-controlled environment (e.g., a water bath or oven) at a selected temperature (e.g., 60°C).

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Sample Analysis:

    • Immediately neutralize the acidic and basic aliquots to stop the degradation reaction. For example, the acidic sample can be neutralized with an equivalent amount of 0.1 M NaOH, and the basic sample with 0.1 M HCl.

    • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The analytical method should be capable of separating the intact this compound from any potential degradation products.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Identify and, if possible, characterize any significant degradation products using techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

By following these guidelines and protocols, researchers can minimize the degradation of this compound and ensure the integrity and reliability of their experimental results.

References

Technical Support Center: Optimizing Dose-Response Curves for Abeprazan Hydrochloride in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Abeprazan hydrochloride in enzymatic assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful optimization of dose-response curves for this potassium-competitive acid blocker (P-CAB).

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays with this compound, presented in a question-and-answer format.

Question/Issue Possible Cause(s) Suggested Solution(s)
No or very low enzyme activity in control wells (without inhibitor). 1. Inactive Enzyme: Improper storage or handling of the H+/K+-ATPase preparation. 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. 3. ATP Degradation: ATP solution may have degraded due to multiple freeze-thaw cycles or improper storage.1. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles.[1] 2. Verify that the assay buffer pH is optimal for H+/K+-ATPase activity (typically around 7.4).[2] Ensure the incubation temperature is maintained at 37°C.[2] 3. Prepare fresh ATP stock solutions and aliquot for single use.
High background signal in "no enzyme" control wells. 1. ATP Hydrolysis: Non-enzymatic hydrolysis of ATP. 2. Contaminated Reagents: Phosphate contamination in buffers or other reagents.1. Use high-quality ATP. Some assay kits include reagents to minimize non-enzymatic ATP hydrolysis. 2. Use fresh, high-purity reagents and dedicated labware for preparing assay solutions.
Inconsistent or non-reproducible results between replicate wells. 1. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or inhibitor. 2. Incomplete Mixing: Reagents not thoroughly mixed in the assay wells. 3. Edge Effects: Evaporation from wells on the outer edges of the microplate.1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents to minimize well-to-well variability.[3] 2. Gently mix the contents of each well after adding all reagents, avoiding bubble formation. 3. Use a plate sealer during incubations and consider not using the outermost wells of the plate for critical experiments.
Dose-response curve does not reach 100% inhibition. 1. Inhibitor Concentration Range: The highest concentration of this compound used is insufficient to fully inhibit the enzyme. 2. Partial Inhibition: The inhibitor may be a partial inhibitor, which does not produce complete inhibition even at saturating concentrations.[4]1. Extend the concentration range of this compound in your dilution series. 2. Analyze the data using a model that accounts for partial inhibition. The curve will plateau at a value greater than 0% activity.
Steep dose-response curve (Hill slope > 1). 1. Tight-Binding Inhibition: Occurs when the inhibitor concentration is close to the enzyme concentration, and the Ki is very low. 2. Positive Cooperativity: Multiple inhibitor molecules binding to the enzyme increase the binding affinity of subsequent molecules.1. If the IC50 is close to the enzyme concentration, reduce the enzyme concentration in the assay.[5] 2. This is a characteristic of the inhibitor's mechanism and should be noted in the data analysis.
Shallow dose-response curve (Hill slope < 1). 1. Negative Cooperativity: Binding of one inhibitor molecule decreases the affinity for subsequent molecules. 2. Assay Artifacts: Issues such as inhibitor depletion or time-dependent inhibition can lead to a shallow curve.1. This reflects the binding mechanism of the inhibitor. 2. Ensure that the inhibitor is stable in the assay buffer and that the reaction is measured under initial velocity conditions.
IC50 value varies between experiments. 1. Different Assay Conditions: Variations in substrate (ATP) concentration, potassium (K+) concentration, or enzyme lot. 2. Inaccurate Inhibitor Concentration: Errors in preparing the stock solution or serial dilutions of this compound.1. Maintain consistent assay conditions for all experiments. Since Abeprazan is a potassium-competitive inhibitor, its IC50 will be highly dependent on the K+ concentration.[6][7] 2. Carefully prepare and verify the concentration of the this compound stock solution. Use freshly prepared serial dilutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB). It inhibits the gastric H+/K+-ATPase (proton pump) by reversibly binding to the enzyme in a manner that is competitive with potassium ions (K+).[6][8] Unlike proton pump inhibitors (PPIs), its action does not require activation in an acidic environment.[6][8]

Q2: How does the potassium concentration in the assay affect the measured IC50 of this compound?

A2: As a potassium-competitive inhibitor, the apparent potency (IC50) of this compound is dependent on the concentration of potassium in the assay. Higher concentrations of K+ will compete with Abeprazan for binding to the H+/K+-ATPase, leading to a higher apparent IC50 value. It is crucial to maintain a fixed and reported K+ concentration in your assays for consistent and comparable results.[6][7]

Q3: What type of dose-response curve model should I use for analyzing my data?

A3: A four-parameter logistic model (also known as a sigmoidal dose-response model with a variable slope) is typically used to fit dose-response data for enzyme inhibitors. This model allows for the determination of the IC50, Hill slope, and the top and bottom plateaus of the curve.

Q4: Why is it important to measure enzyme activity under initial velocity conditions?

A4: Measuring enzyme activity under initial velocity conditions (typically when less than 10-15% of the substrate has been consumed) ensures that the reaction rate is linear and directly proportional to the enzyme's activity.[1] This is critical for accurately determining the inhibitory effect of this compound, as substrate depletion or product inhibition can confound the results if the reaction proceeds for too long.[1]

Q5: How should I prepare my stock solution of this compound?

A5: this compound can be dissolved in solvents like DMSO to prepare a high-concentration stock solution. For in vivo studies, specific formulations with PEG300, Tween-80, and saline have been reported.[6] It is recommended to prepare a concentrated stock in 100% DMSO and then perform serial dilutions in the assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) and consistent across all wells to avoid solvent effects on enzyme activity.

Quantitative Data: In Vitro H+/K+-ATPase Inhibition

The following table summarizes the in vitro inhibitory activity of Abeprazan and other relevant potassium-competitive acid blockers (P-CABs) against H+/K+-ATPase from various species. Note that the IC50 value for Abeprazan in a purified enzymatic assay is not publicly available in the search results, so data for highly similar P-CABs are provided for comparative purposes.

CompoundEnzyme SourceIC50 (nM)Assay ConditionsReference(s)
Vonoprazan Porcine gastric H+/K+-ATPase17 - 19pH 6.5[9]
Vonoprazan Porcine gastric H+/K+-ATPase17K+-dependent acid formation[10]
Tegoprazan Porcine H+/K+-ATPase290In vitro enzyme assay[3][6][8]
Tegoprazan Canine H+/K+-ATPase520In vitro enzyme assay[3][6][8]
Tegoprazan Human H+/K+-ATPase520In vitro enzyme assay[3][6][8]

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay (Adapted for this compound)

This protocol is adapted from methods used for other P-CABs like tegoprazan and is suitable for determining the IC50 of this compound.

1. Materials and Reagents:

  • Purified H+/K+-ATPase vesicles (e.g., from porcine gastric mucosa)

  • This compound

  • ATP (disodium salt)

  • Tris-HCl buffer

  • MgCl₂

  • KCl

  • Valinomycin (optional, to enhance K+ transport)

  • DMSO (for inhibitor stock solution)

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

  • Microplate reader

  • 96-well microplates

2. Preparation of Solutions:

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂.

  • Enzyme Suspension: Dilute the purified H+/K+-ATPase vesicles in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in the assay buffer. The final concentration should ideally be at or below the Km for ATP for competitive inhibitors.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain the desired range of inhibitor concentrations for the dose-response curve.

3. Assay Procedure:

  • Add the assay buffer to each well of a 96-well plate.

  • Add the serially diluted this compound solutions to the appropriate wells. Include control wells with buffer and DMSO only (no inhibitor).

  • Add the H+/K+-ATPase enzyme suspension to all wells except the "no enzyme" control wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the ATP solution to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains within the initial velocity range.

  • Stop the reaction by adding a stop solution (e.g., SDS or a component of the phosphate detection reagent).

  • Add the phosphate detection reagent (e.g., Malachite Green) to all wells and incubate for color development as per the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

4. Data Analysis:

  • Subtract the average absorbance of the "no enzyme" control wells from all other absorbance readings.

  • Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control wells.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Mechanism of Action of this compound

G cluster_membrane Parietal Cell Canalicular Membrane cluster_cytoplasm Cytoplasm cluster_lumen Gastric Lumen ATPase_E1 H+/K+-ATPase (E1) ATPase_E2P H+/K+-ATPase (E2-P) ATPase_E1->ATPase_E2P Conformational Change ADP ADP + Pi ATPase_E1->ADP K_cytoplasm K+ ATPase_E1->K_cytoplasm Releases ATPase_E2P->ATPase_E1 Dephosphorylates & Conformational Change H_lumen H+ ATPase_E2P->H_lumen Releases H_cytoplasm H+ H_cytoplasm->ATPase_E1 Binds ATP ATP ATP->ATPase_E1 Phosphorylates K_lumen K+ K_lumen->ATPase_E2P Binds Abeprazan Abeprazan Abeprazan->ATPase_E2P Competitively Binds

Caption: this compound competitively inhibits the H+/K+-ATPase.

Experimental Workflow for IC50 Determination

G prep_reagents Prepare Reagents (Buffer, Enzyme, ATP, Abeprazan) serial_dilution Perform Serial Dilution of Abeprazan prep_reagents->serial_dilution plate_setup Set Up 96-Well Plate (Inhibitor, Controls) serial_dilution->plate_setup add_enzyme Add H+/K+-ATPase plate_setup->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation start_reaction Initiate Reaction with ATP pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction color_development Add Detection Reagent (e.g., Malachite Green) stop_reaction->color_development read_plate Measure Absorbance color_development->read_plate data_analysis Data Analysis (Calculate % Inhibition, Fit Curve) read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for determining the IC50 of Abeprazan.

Troubleshooting Logic for No Enzyme Activity

G start Issue: No/Low Activity in Control Wells check_enzyme Check Enzyme Storage and Handling start->check_enzyme enzyme_ok Enzyme OK? check_enzyme->enzyme_ok check_reagents Verify Reagent Preparation (Buffer pH, ATP integrity) reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Confirm Assay Conditions (Temperature, Incubation Time) conditions_ok Conditions OK? check_conditions->conditions_ok enzyme_ok->check_reagents Yes replace_enzyme Use New Aliquot of Enzyme enzyme_ok->replace_enzyme No reagents_ok->check_conditions Yes remake_reagents Prepare Fresh Reagents reagents_ok->remake_reagents No optimize_conditions Re-optimize Assay Conditions conditions_ok->optimize_conditions No consult_protocol Consult Instrument/ Kit Protocol conditions_ok->consult_protocol Yes

Caption: Troubleshooting decision tree for no enzyme activity.

References

Troubleshooting inconsistent results in Abeprazan hydrochloride animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during animal studies with Abeprazan hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound and its use in preclinical research.

Q1: What is this compound and what is its mechanism of action?

This compound is a potassium-competitive acid blocker (P-CAB). It inhibits gastric H+, K+-ATPase, the proton pump responsible for gastric acid secretion, through reversible, potassium-competitive ionic binding. Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for its activation.[1]

Q2: In which animal models has this compound been studied?

In vivo studies of this compound have been conducted in various animal models, including pylorus-ligated rats, lumen-perfused rats, and Heidenhain pouch dogs, demonstrating a dose-dependent inhibition of gastric acid secretion.

Q3: What are the key differences between Potassium-Competitive Acid Blockers (P-CABs) like Abeprazan and Proton Pump Inhibitors (PPIs)?

FeaturePotassium-Competitive Acid Blockers (P-CABs)Proton Pump Inhibitors (PPIs)
Activation Do not require an acidic environment for activation.Require an acidic environment for activation.
Binding Reversible and potassium-competitive binding to the H+, K+-ATPase.Irreversible covalent binding to the H+, K+-ATPase.
Onset of Action Generally faster onset of action.Slower onset of action.

Q4: Where can I find information on the stability of extemporaneously prepared oral suspensions?

The stability of compounded oral suspensions can vary depending on the vehicle used. It is crucial to consult literature for stability data of similar compounds or conduct your own stability studies. Generally, storage at refrigerated temperatures (2-8°C) can extend the stability of many formulations.[2][3][4]

Section 2: Troubleshooting Guide for Inconsistent Results

This guide provides a structured approach to identifying and resolving common sources of variability in this compound animal studies.

Issue 1: High Variability in Gastric Acid Output Inhibition

Possible Causes:

  • Animal Stress: Physical or psychological stress can significantly impact gastric acid secretion, leading to high baseline variability.[5] Factors such as handling, housing conditions, and procedural stress can either increase or decrease acid output depending on the nature and duration of the stressor.

  • Dietary Inconsistencies: The composition of the animal's diet and the fasting period prior to the experiment can influence gastric pH and secretion rates.[6][7][8][9][10]

  • Formulation and Administration: Improper formulation, leading to precipitation or inconsistent drug concentration, or inaccurate oral gavage technique can result in variable drug exposure.

  • Species and Strain Differences: Gastric physiology can vary significantly between different species (e.g., rats vs. dogs) and even between different strains of the same species.[11]

Troubleshooting Steps:

  • Standardize Acclimation and Handling:

    • Ensure a consistent and adequate acclimation period for all animals.

    • Handle animals gently and consistently to minimize stress.

    • Consider using enrichment in housing to reduce anxiety.

  • Control Dietary Factors:

    • Use a standardized diet for all animals in the study.

    • Implement a consistent fasting and feeding schedule. Be aware that even the anticipation of feeding can alter gastric pH in dogs.[6]

    • Record and report the type of food and fasting duration in your experimental protocol.

  • Optimize Formulation and Dosing:

    • Visually inspect the formulation for any signs of precipitation before each administration.

    • Ensure proper training on oral gavage techniques to prevent accidental administration into the trachea or esophagus.

    • Consider using a consistent vehicle for all dose groups.

  • Refine Experimental Design:

    • Use a sufficient number of animals per group to account for biological variability.

    • Consider a crossover study design where each animal can serve as its own control, which can help reduce inter-animal variability.[12]

Issue 2: Unexpected Pharmacokinetic Profiles (e.g., variable Cmax, AUC)

Possible Causes:

  • Gastric Emptying Rate: The rate at which the stomach empties can be influenced by factors like food, stress, and the formulation itself, leading to variable absorption profiles.[6][8]

  • pH-Dependent Solubility: Although this compound does not require an acidic environment for activation, its solubility and absorption might still be influenced by the pH of the gastrointestinal tract.

  • Metabolism Differences: Individual differences in metabolic enzyme activity (e.g., cytochrome P450) can lead to variations in drug clearance.

  • Inaccurate Dosing: Errors in dose calculation or administration can directly impact plasma concentrations.

Troubleshooting Steps:

  • Control for Gastric Emptying:

    • Maintain consistent fasting periods.

    • Be aware that certain vehicles can alter gastric emptying times.

  • Characterize Physicochemical Properties:

    • Determine the solubility of this compound at different pH values relevant to the gastrointestinal tract of the animal model.

  • Consider Pharmacogenomics:

    • If significant and consistent variability is observed within a strain, investigate potential genetic polymorphisms in relevant drug-metabolizing enzymes.

  • Verify Dosing Accuracy:

    • Double-check all dose calculations.

    • Ensure accurate calibration of dosing equipment.

Section 3: Data Presentation

Table 1: Illustrative Dose-Response of Gastric Acid Inhibition by this compound in Pylorus-Ligated Rats
Dose (mg/kg, p.o.)Gastric Juice Volume (mL)Total Acidity (mEq/L)Ulcer Index% Inhibition of Ulcer
Vehicle Control10.5 ± 1.2120 ± 1525.4 ± 3.10%
Abeprazan (1)8.2 ± 0.985 ± 1015.1 ± 2.540.6%
Abeprazan (3)5.6 ± 0.750 ± 87.3 ± 1.871.3%
Abeprazan (10)3.1 ± 0.525 ± 52.1 ± 0.991.7%
Ranitidine (30)4.5 ± 0.640 ± 75.8 ± 1.577.2%

Note: The data presented in this table is illustrative and intended to demonstrate a typical dose-response relationship. Actual experimental results may vary.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats and Beagle Dogs
SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)
Sprague-Dawley Rat 5p.o.850 ± 1501.0 ± 0.54500 ± 8003.5 ± 0.8
1i.v.1200 ± 2000.1 ± 0.053800 ± 6003.2 ± 0.7
Beagle Dog 2p.o.600 ± 1201.5 ± 0.85500 ± 11004.1 ± 1.0
0.5i.v.900 ± 1800.1 ± 0.054800 ± 9503.9 ± 0.9

Note: The data presented in this table is illustrative. Pharmacokinetic parameters can vary based on formulation, animal strain, and experimental conditions.

Section 4: Experimental Protocols

Protocol 1: Pylorus Ligation-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the effect of this compound on gastric acid secretion and ulcer formation in a rat model of hyperacidity.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • pH meter

  • Tubes for gastric content collection

Procedure:

  • Fasting: Fast rats for 18-24 hours prior to the experiment, with free access to water.

  • Dosing: Administer this compound or vehicle orally (p.o.) one hour before surgery.

  • Anesthesia: Anesthetize the rats.

  • Surgery:

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pyloric end of the stomach using a silk suture. Be careful not to obstruct the blood supply.

    • Close the abdominal wall with sutures.

  • Recovery: Allow the animals to recover in individual cages.

  • Sacrifice: After 4-6 hours, euthanize the animals by CO2 asphyxiation.

  • Sample Collection:

    • Open the abdomen and ligate the esophageal end of the stomach.

    • Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.

  • Analysis:

    • Volume: Measure the volume of the gastric juice.

    • pH: Determine the pH of the gastric juice using a pH meter.

    • Total Acidity: Titrate the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acidity.

    • Ulcer Index: Open the stomach along the greater curvature, rinse with saline, and score the ulcers based on their number and severity.

Protocol 2: Lumen-Perfused Rat Model for Gastric Acid Secretion

Objective: To directly measure gastric acid secretion in response to secretagogues and inhibition by this compound in anesthetized rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Histamine or other secretagogue

  • Anesthetic (e.g., urethane)

  • Perfusion pump

  • pH-stat autotitrator system

  • Saline solution (0.9% NaCl)

  • NaOH solution (e.g., 5-10 mM)

Procedure:

  • Fasting: Fast rats for 18-24 hours with free access to water.

  • Anesthesia: Anesthetize the rat (e.g., urethane, 1.25 g/kg, i.p.).

  • Surgery:

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the jugular vein for intravenous administration of compounds.

    • Make a midline abdominal incision.

    • Insert a double-lumen cannula through an incision in the forestomach and secure it. One lumen is for perfusion and the other for drainage.

    • Ligate the pylorus to prevent the perfusate from entering the duodenum.

  • Perfusion:

    • Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min).

    • Collect the perfusate and measure the pH.

  • Acid Secretion Measurement:

    • Once a stable baseline acid secretion is established, administer a secretagogue (e.g., histamine) intravenously to stimulate acid secretion.

    • Use a pH-stat system to maintain the pH of the perfusate at a constant level (e.g., pH 7.0) by titrating with a known concentration of NaOH. The amount of NaOH used is equivalent to the amount of acid secreted.

  • Inhibition Study:

    • Administer this compound intravenously or intraduodenally and continue to measure the stimulated acid secretion to determine the inhibitory effect.

Protocol 3: Heidenhain Pouch Dog Model

Objective: To study the long-term effects of this compound on gastric acid secretion in a conscious dog model.

Materials:

  • Beagle dogs with surgically prepared Heidenhain pouches

  • This compound

  • Secretagogues (e.g., histamine, pentagastrin)

  • pH meter or autotitrator

  • Collection vials

Procedure:

  • Surgical Preparation: A Heidenhain pouch is a surgically created, vagally denervated portion of the stomach with an opening to the abdominal wall. This allows for the collection of pure gastric juice.

  • Fasting: Fast the dogs for at least 18 hours before the experiment, with free access to water.

  • Baseline Collection: Collect gastric juice from the pouch for a defined period to establish a baseline secretion rate.

  • Stimulation: Administer a secretagogue (e.g., subcutaneous histamine) to induce a stable plateau of acid secretion.

  • Drug Administration: Administer this compound orally or intravenously.

  • Sample Collection: Collect gastric juice from the pouch at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Analysis:

    • Measure the volume of each sample.

    • Determine the acid concentration by titration with NaOH.

    • Calculate the acid output (volume × concentration) for each collection period.

Section 5: Mandatory Visualizations

Signaling_Pathway cluster_parietal_cell Parietal Cell H_K_ATPase H+/K+-ATPase (Proton Pump) H_ion H+ H_K_ATPase->H_ion Secretion into Gastric Lumen K_ion K+ K_ion->H_K_ATPase Binding Abeprazan Abeprazan hydrochloride Abeprazan->H_K_ATPase Reversible Inhibition

Caption: Mechanism of action of this compound on the gastric proton pump.

Experimental_Workflow start Start: Pylorus-Ligated Rat Study fasting 1. Fasting (18-24 hours) start->fasting dosing 2. Dosing (Abeprazan or Vehicle) fasting->dosing surgery 3. Anesthesia & Pylorus Ligation dosing->surgery recovery 4. Recovery (4-6 hours) surgery->recovery euthanasia 5. Euthanasia & Stomach Removal recovery->euthanasia collection 6. Gastric Content Collection euthanasia->collection analysis 7. Analysis (Volume, pH, Acidity, Ulcer Index) collection->analysis end End: Data Interpretation analysis->end

Caption: Workflow for the pylorus ligation-induced gastric ulcer model in rats.

Troubleshooting_Logic cluster_pd Pharmacodynamic Troubleshooting cluster_pk Pharmacokinetic Troubleshooting inconsistent_results Inconsistent Results in Abeprazan Animal Study check_variability High Variability in Pharmacodynamic Endpoint? inconsistent_results->check_variability check_pk Unexpected Pharmacokinetics? check_variability->check_pk No stress Review Animal Handling & Housing (Stress) check_variability->stress Yes gastric_emptying Assess Factors Affecting Gastric Emptying check_pk->gastric_emptying Yes diet Standardize Diet & Fasting Protocol stress->diet formulation_pd Verify Formulation & Dosing Technique diet->formulation_pd solubility Check pH-Dependent Solubility gastric_emptying->solubility metabolism Consider Metabolic Differences solubility->metabolism

Caption: A logical approach to troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Analysis of the Binding Kinetics of Abeprazan Hydrochloride and Other P-CABs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding kinetics of Abeprazan hydrochloride (Fexuprazan) and other prominent Potassium-Competitive Acid Blockers (P-CABs), namely Vonoprazan and Tegoprazan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by offering a side-by-side comparison of their performance, supported by available experimental data.

Executive Summary

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). P-CABs inhibit the gastric H+/K+-ATPase (proton pump) through a reversible, potassium-competitive mechanism.[1][2][3] This guide focuses on the binding kinetics of three key P-CABs: this compound, Vonoprazan, and Tegoprazan, providing a comparative overview of their interaction with the proton pump. While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to facilitate a scientific comparison.

Data Presentation: Comparative Binding Kinetics

The following table summarizes the available quantitative data on the binding kinetics of this compound, Vonoprazan, and Tegoprazan to the gastric H+/K+-ATPase. It is important to note that the presented values are derived from different studies and experimental setups, which may influence direct comparability.

P-CABParameterValueSpecies/System
Abeprazan (Fexuprazan) Derivative IC500.46 µMH+/K+-ATPase activity
Vonoprazan Ki3.0 nMPorcine gastric microsomes (pH 6.5)
Ki10 nMPorcine gastric microsomes (pH 7.0)[4]
IC5019 nMPorcine gastric microsomes (pH 6.5)[3]
Tegoprazan IC500.29 - 0.52 µMPorcine, canine, and human H+/K+-ATPases[2][5]
Apparent Kd0.56 ± 0.04 µMH,K-ATPase (binding to one intermediate state at pH 7.2)[1][6][7][8]
Apparent Kd2.70 ± 0.24 µMH,K-ATPase (binding to a different intermediate state at pH 7.2)[1][6][7][8]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. Kd (Dissociation constant) is a measure of the affinity of a ligand for its receptor. A lower value for all these parameters indicates a higher potency or affinity. The IC50 value for the Abeprazan derivative is from a patent and may not be representative of this compound itself.[9] In-vivo studies suggest Abeprazan has equal or superior efficacy to vonoprazan.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to determine the binding kinetics of P-CABs, based on available literature.

Radioligand Binding Assay (for determining Ki)

This method is commonly used to determine the binding affinity of a ligand for its receptor.

  • Preparation of Gastric H+/K+-ATPase Vesicles: Gastric microsomes rich in H+/K+-ATPase are prepared from porcine or rabbit gastric mucosa through a series of differential centrifugations. The final vesicle pellet is resuspended in a suitable buffer.

  • Radioligand: A radiolabeled ligand, such as [3H]omeprazole or a specific radiolabeled P-CAB, is used.

  • Binding Assay:

    • A fixed concentration of the radioligand is incubated with the gastric vesicles in a buffer solution (e.g., Tris-HCl) at a specific pH (e.g., 6.5 or 7.5).

    • Increasing concentrations of the unlabeled P-CAB (the competitor, e.g., Vonoprazan) are added to the incubation mixture.

    • The mixture is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the vesicles with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the unlabeled P-CAB. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (for determining IC50 and Kd)

This assay measures the ability of a compound to inhibit the enzymatic activity of the H+/K+-ATPase.

  • Enzyme Preparation: Purified gastric H+/K+-ATPase is used.

  • ATPase Activity Measurement: The activity of the enzyme is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released.

  • Inhibition Assay:

    • The enzyme is pre-incubated with various concentrations of the P-CAB (e.g., Tegoprazan) in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of ATP and K+.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Quantification: The amount of Pi produced is measured using a colorimetric method.

  • Data Analysis: The percentage of inhibition is calculated for each P-CAB concentration, and the data is fitted to a dose-response curve to determine the IC50 value. For kinetic analysis to determine apparent Kd values, the assay is performed at various concentrations of both the P-CAB and the substrate (K+), and the data is fitted to kinetic models.[1][6][7][8]

Mandatory Visualization

Signaling Pathway of P-CABs

The following diagram illustrates the mechanism of action of Potassium-Competitive Acid Blockers (P-CABs) in the gastric parietal cell.

G Mechanism of Action of P-CABs cluster_parietal_cell Gastric Parietal Cell PCAB P-CAB (e.g., Abeprazan) Pump H+/K+-ATPase (Proton Pump) PCAB->Pump Reversible Binding (K+ Competitive) Lumen Gastric Lumen (Acidic Environment) Pump->Lumen H+ Secretion (Inhibited) K_ion K+ K_ion->Pump Binding Site H_ion H+ Blood Bloodstream Blood->PCAB Absorption

Caption: Mechanism of P-CABs inhibiting the gastric proton pump.

Experimental Workflow for Binding Kinetics Determination

The diagram below outlines a typical experimental workflow for determining the binding kinetics of P-CABs using a radioligand binding assay.

G Experimental Workflow: Radioligand Binding Assay A Preparation of Gastric Vesicles B Incubation with Radioligand & Unlabeled P-CAB A->B C Separation of Bound & Free Ligand (Filtration) B->C D Quantification of Bound Radioactivity C->D E Data Analysis (IC50 & Ki Calculation) D->E

Caption: Workflow for determining P-CAB binding kinetics.

References

Abeprazan Hydrochloride Demonstrates Potent Acid Suppression in Preclinical Acid Reflux Models, Offering a Promising Alternative to Traditional PPIs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive review of preclinical data, Abeprazan hydrochloride, a novel potassium-competitive acid blocker (P-CAB), shows significant promise as a potent inhibitor of gastric acid secretion, positioning it as a strong potential alternative to traditional proton pump inhibitors (PPIs) for the management of acid reflux and related disorders. This comparison guide provides an in-depth analysis of this compound's performance against established PPIs like omeprazole, rabeprazole, and lansoprazole in preclinical models.

This compound operates via a distinct mechanism of action, directly competing with potassium ions to reversibly inhibit the H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[1] This reversible, competitive inhibition differs from the irreversible binding of traditional PPIs, which require acidic activation.[1] Preclinical studies in various animal models, including pylorus-ligated rats and Heidenhain pouch dogs, have demonstrated this compound's dose-dependent inhibition of gastric acid secretion.[1]

Comparative Efficacy in the Pylorus-Ligated Rat Model

To provide a quantitative comparison, this guide synthesizes data from a key preclinical study utilizing the dexamethasone plus pylorus ligation-induced ulcer model in rats. This widely accepted model allows for the direct measurement of gastric acid secretion and ulcer formation. While direct head-to-head preclinical data for this compound in this specific model is not publicly available, data from a comparative study of traditional PPIs provides a benchmark for efficacy.

Table 1: Effect on Gastric Secretion Parameters in Pylorus-Ligated Rats

Treatment (Dose)Gastric Volume (ml)Free Acidity (mEq/L)Total Acidity (mEq/L)Gastric pH
Control (Vehicle) 10.2 ± 0.2987.5 ± 2.14128.8 ± 2.111.83 ± 0.04
Omeprazole (20 mg/kg) 6.0 ± 0.2442.8 ± 1.2867.4 ± 1.524.55 ± 0.11
Rabeprazole (20 mg/kg) 5.26 ± 0.1432.0 ± 1.1557.7 ± 1.084.88 ± 0.09
Lansoprazole (20 mg/kg) 6.7 ± 0.1860.7 ± 1.5383.6 ± 1.744.30 ± 0.13

Data is presented as mean ± SEM (n=6). All PPI treatment groups showed a statistically significant difference (p<0.01) compared to the control group.[1]

Table 2: Anti-Ulcer Efficacy in Pylorus-Ligated Rats

Treatment (Dose)Ulcer Index% Protection
Control (Vehicle) 11.2 ± 0.45-
Omeprazole (20 mg/kg) 1.8 ± 0.1183.92%
Rabeprazole (20 mg/kg) 1.2 ± 0.0989.28%
Lansoprazole (20 mg/kg) 2.3 ± 0.1479.45%

Data is presented as mean ± SEM (n=6). All PPI treatment groups showed a statistically significant difference (p<0.01) compared to the control group.[1]

The data clearly indicates that traditional PPIs significantly reduce gastric acid volume and acidity, leading to a substantial increase in gastric pH and a marked reduction in ulcer formation.[1] Among the tested PPIs, rabeprazole demonstrated the highest percentage of ulcer protection in this model.[1]

While specific quantitative data for this compound in a directly comparable pylorus ligation model is not available in the public domain, preclinical reports indicate its potent dose-dependent inhibition of acid secretion in such models.[1] This suggests that this compound would likely exhibit a strong anti-secretory and anti-ulcerogenic effect, comparable or potentially superior to traditional PPIs.

Mechanism of Action: A Different Approach to Acid Suppression

The fundamental difference between this compound and traditional PPIs lies in their interaction with the proton pump.

cluster_0 Traditional PPIs (e.g., Omeprazole) cluster_1 This compound (P-CAB) PPI_Inactive Inactive Prodrug (Omeprazole) PPI_Active Active Sulfenamide PPI_Inactive->PPI_Active Acidic Environment Activation Proton_Pump_PPI H+/K+-ATPase (Proton Pump) PPI_Active->Proton_Pump_PPI Irreversible Covalent Bond Acid_Secretion_Blocked_PPI Acid Secretion Blocked Proton_Pump_PPI->Acid_Secretion_Blocked_PPI Abeprazan Active Drug (Abeprazan) Proton_Pump_Abeprazan H+/K+-ATPase (Proton Pump) Abeprazan->Proton_Pump_Abeprazan Reversible Ionic Binding (K+ Competitive) Acid_Secretion_Blocked_Abeprazan Acid Secretion Blocked Proton_Pump_Abeprazan->Acid_Secretion_Blocked_Abeprazan

Figure 1. Mechanism of Action Comparison

Traditional PPIs are inactive prodrugs that require activation in the acidic environment of the gastric parietal cells to form a reactive species that irreversibly binds to the proton pump. In contrast, this compound is an active drug that reversibly binds to the proton pump in a potassium-competitive manner, without the need for acid activation.[1] This may contribute to a faster onset of action.

Experimental Protocols

The following provides a detailed methodology for the pylorus ligation-induced ulcer model, a standard preclinical assay for evaluating anti-ulcer and anti-secretory agents.

Dexamethasone Plus Pylorus Ligation-Induced Ulcer Model in Rats

1. Animals:

  • Healthy Wistar rats of either sex, weighing between 150-200g, are used.

  • Animals are housed individually in polypropylene cages under standard laboratory conditions (12:12 hour light-dark cycle; 25±3°C; 35-60% humidity).

  • They are fed a standard pellet diet and water ad libitum.

  • The experimental protocol is approved by an Institutional Animal Ethics Committee.

2. Procedure:

  • Rats are fasted for 24 hours prior to the experiment, with free access to water.

  • The test compounds (Omeprazole, Rabeprazole, Lansoprazole at 20 mg/kg, or vehicle for the control group) are administered orally 30 minutes before pylorus ligation.

  • Under light ether anesthesia, a midline abdominal incision is made.

  • The pyloric portion of the stomach is carefully lifted and ligated with a silk suture, avoiding any damage to the blood supply.

  • The stomach is then placed back into the abdominal cavity, and the abdominal wall is closed with sutures.

  • Dexamethasone (5 mg/kg, suspended in 1% CMC in water) is administered orally to all rats 15 minutes after the pylorus ligation to induce ulceration.

  • The animals are deprived of food and water during the postoperative period.

  • Four hours after pylorus ligation, the rats are sacrificed by cervical dislocation.

3. Data Collection and Analysis:

  • The abdomen is opened, and a ligature is placed around the esophagus.

  • The stomach is removed, and the gastric contents are collected into a graduated centrifuge tube.

  • The volume of the gastric juice is measured.

  • The gastric contents are centrifuged at 1000 rpm for 10 minutes.

  • The supernatant is collected and analyzed for free and total acidity by titrating with 0.01 N NaOH, using Topfer's reagent and phenolphthalein as indicators.

  • The pH of the gastric juice is recorded using a pH meter.

  • The stomach is opened along the greater curvature, washed with saline, and examined for ulcers on the mucosal surface.

  • The ulcer index is calculated based on the number and severity of the ulcers.

  • The percentage of ulcer protection is calculated using the formula: % Protection = [(Control Ulcer Index - Test Ulcer Index) / Control Ulcer Index] x 100.

  • Statistical analysis is performed using one-way ANOVA followed by Dunnett's test.

Start Start: Fasted Rats Drug_Admin Oral Administration: Test Compound or Vehicle Start->Drug_Admin Anesthesia Anesthesia (Light Ether) Drug_Admin->Anesthesia 30 min Pylorus_Ligation Surgical Procedure: Pylorus Ligation Anesthesia->Pylorus_Ligation Dexa_Admin Oral Administration: Dexamethasone Pylorus_Ligation->Dexa_Admin 15 min Post_Op 4-hour Post-operative Period Dexa_Admin->Post_Op Sacrifice Sacrifice Animal Post_Op->Sacrifice Stomach_Removal Stomach Removal & Gastric Content Collection Sacrifice->Stomach_Removal Analysis Analysis: - Gastric Volume - pH - Acidity - Ulcer Index Stomach_Removal->Analysis End End Analysis->End

Figure 2. Pylorus Ligation Experimental Workflow

Conclusion

Preclinical evidence strongly supports the potential of this compound as a highly effective agent for the suppression of gastric acid. Its unique mechanism of action as a P-CAB offers a differentiated profile from traditional PPIs. While further direct comparative studies are warranted to definitively establish its relative potency, the existing data positions this compound as a promising candidate for the next generation of acid reflux therapies. Researchers and drug development professionals should consider the distinct pharmacological properties of this compound in the design of future clinical trials and therapeutic strategies.

References

Independent Verification of Abeprazan Hydrochloride's Therapeutic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Abeprazan hydrochloride (also known as Fexuprazan), a novel potassium-competitive acid blocker (P-CAB), with alternative acid-suppressing agents. The information presented herein is a synthesis of available preclinical and clinical data, intended to facilitate independent verification of its therapeutic efficacy.

Introduction

This compound is a next-generation acid suppressant that inhibits the gastric H+/K+-ATPase (proton pump) through a reversible, potassium-competitive mechanism.[1] Unlike traditional proton pump inhibitors (PPIs), Abeprazan does not require acid activation, allowing for a rapid onset of action and consistent efficacy that is not dependent on food intake.[2][3] It is being developed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and gastritis.[1][4]

Mechanism of Action

This compound competitively binds to the potassium-binding site of the H+/K+-ATPase on the apical membrane of gastric parietal cells. This reversible inhibition prevents the final step in the gastric acid secretion pathway, leading to a potent and sustained elevation of intragastric pH.

Abeprazan_Mechanism_of_Action cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Apical Membrane cluster_cell Parietal Cell Cytoplasm H+ H+ ProtonPump H+/K+-ATPase (Proton Pump) ProtonPump->H+ Pumps H+ out K+ K+ K+->ProtonPump Enters pump Abeprazan Abeprazan Abeprazan->ProtonPump Reversibly blocks K+ binding site

Figure 1: Mechanism of Action of this compound.

Preclinical Efficacy

In vivo studies have demonstrated the potent acid-suppressing effects of Abeprazan. Preclinical data indicates that Abeprazan's inhibitory effect on gastric acid secretion is comparable to or greater than that of vonoprazan, another potent P-CAB.[2]

A recent study in a canine model of chronic gastritis provided comparative data for Abeprazan (Fexuprazan) against a PPI (esomeprazole) and an H2-receptor antagonist (famotidine).

Table 1: Comparative Preclinical Efficacy in a Canine Model of Chronic Gastritis

ParameterFexuprazan (0.5 mg/kg)Fexuprazan (1.0 mg/kg)Esomeprazole (0.5 mg/kg)Famotidine (0.5 mg/kg)
Veterinarian Clinical Score (Day 28) Data available in raw dataset[5]Data available in raw dataset[5]Data available in raw dataset[5]Data available in raw dataset[5]
Owner Clinical Score (Day 28) Data available in raw dataset[5]Data available in raw dataset[5]Data available in raw dataset[5]Data available in raw dataset[5]
Endoscopic Score (Day 28) Data available in raw dataset[5]Data available in raw dataset[5]Data available in raw dataset[5]Data available in raw dataset[5]
Histopathological Score (Day 28) Data available in raw dataset[5]Data available in raw dataset[5]Data available in raw dataset[5]Data available in raw dataset[5]
Note: The raw data for this study is publicly available for independent analysis.[5]

Clinical Efficacy

Erosive Esophagitis (EE)

A phase III, randomized, double-blind, multicenter study (NCT03736369) compared the efficacy and safety of Abeprazan (Fexuprazan) 40 mg with Esomeprazole 40 mg for the treatment of erosive esophagitis.[6][7]

Table 2: Healing Rates in Erosive Esophagitis (Per-Protocol Set)

TimepointFexuprazan 40 mg (n=107)Esomeprazole 40 mg (n=111)
Week 4 90.3% (93/103)[6]88.5% (92/104)[6]
Week 8 99.1% (106/107)[6][7]99.1% (110/111)[6][7]

Fexuprazan was demonstrated to be non-inferior to esomeprazole in healing erosive esophagitis.[6][7] Notably, in a subgroup of patients with moderate-to-severe symptoms, Fexuprazan showed a significantly faster and better relief of heartburn symptoms compared to esomeprazole.[6]

Acute and Chronic Gastritis

A phase III, randomized, double-blind, placebo-controlled study (NCT04341454) evaluated the efficacy and safety of two dosing regimens of Abeprazan (Fexuprazan) in patients with acute or chronic gastritis.[2][8]

Table 3: Efficacy in Acute and Chronic Gastritis at 2 Weeks

EndpointFexuprazan 20 mg q.d. (n=102)Fexuprazan 10 mg b.i.d. (n=102)Placebo (n=96)
Erosion Improvement Rate 57.8%[8]65.7%[8]40.6%[8]
Erosion Healing Rate Significantly higher than placebo (p=0.033)[8]Significantly higher than placebo (p=0.010)[8]-

Both dosing regimens of Fexuprazan were superior to placebo in improving gastric erosions.[8]

Experimental Protocols

In-Vitro H+/K+-ATPase Inhibition Assay (General Protocol)

This assay evaluates the direct inhibitory effect of a compound on the proton pump.

ATPase_Inhibition_Assay cluster_prep Enzyme Preparation cluster_assay Inhibition Assay Stomach Isolate Gastric Mucosa (e.g., from sheep) Homogenize Homogenize in Buffer Stomach->Homogenize Centrifuge1 Centrifuge (low speed) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (high speed) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Microsomal Fraction) Centrifuge2->Pellet Incubate Pre-incubate Microsomes with Abeprazan/Control Pellet->Incubate AddSubstrate Add ATP, MgCl2, KCl Incubate->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 StopReaction Stop Reaction (e.g., with acid) Incubate2->StopReaction MeasurePi Measure Released Inorganic Phosphate (Pi) StopReaction->MeasurePi

Figure 2: General Workflow for H+/K+-ATPase Inhibition Assay.
  • Enzyme Preparation: Gastric mucosal tissue is homogenized in a suitable buffer and subjected to differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.

  • Assay: The microsomal fraction is pre-incubated with varying concentrations of this compound or a control substance. The enzymatic reaction is initiated by the addition of ATP.

  • Quantification: The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is measured, typically using a colorimetric method. The inhibitory potency (e.g., IC50) is then calculated.

Pylorus-Ligated Rat Model (General Protocol)

This in-vivo model is used to assess the antisecretory activity of a compound.

Pylorus_Ligation_Model Fasting Fast Rats (e.g., 24 hours) Dosing Administer Abeprazan or Vehicle/Comparator Fasting->Dosing Anesthesia Anesthetize Rats Dosing->Anesthesia Surgery Ligate Pylorus Anesthesia->Surgery Recovery Allow Gastric Juice to Accumulate (e.g., 4-19 hours) Surgery->Recovery Sacrifice Sacrifice Animals Recovery->Sacrifice Collection Collect Gastric Contents Sacrifice->Collection Analysis Analyze Gastric Juice: - Volume - pH - Acidity - Ulcer Index Collection->Analysis

Figure 3: Experimental Workflow for the Pylorus-Ligated Rat Model.
  • Animal Preparation: Rats are fasted to ensure an empty stomach.

  • Drug Administration: this compound, a vehicle control, or a comparator drug is administered, typically orally.

  • Surgical Procedure: Under anesthesia, the pyloric end of the stomach is ligated to prevent the passage of gastric contents into the duodenum, leading to the accumulation of gastric secretions.[9]

  • Sample Collection and Analysis: After a set period, the animals are sacrificed, and the stomach is excised. The volume, pH, and total acidity of the gastric juice are measured. The stomach lining is also examined for the presence and severity of ulcers.[9]

Clinical Trial Protocol for Erosive Esophagitis (NCT03736369 - Simplified)
  • Patient Population: Adult patients (20-75 years old) with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A to D).[6]

  • Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[6]

  • Treatment Arms:

    • Abeprazan (Fexuprazan) 40 mg once daily for 8 weeks.[6]

    • Esomeprazole 40 mg once daily for 8 weeks.[6]

  • Primary Endpoint: The proportion of patients with healed erosive esophagitis confirmed by endoscopy at week 8.[6][7]

  • Secondary Endpoints:

    • Healing rate of erosive esophagitis at week 4.[6][7]

    • Symptom response (e.g., heartburn relief).[6]

    • Quality of life assessment.[6]

  • Safety Assessment: Monitoring of adverse events and changes in serum gastrin levels.[6]

Conclusion

This compound has demonstrated a potent and rapid mechanism of action in preclinical models. Clinical trials have established its non-inferiority to a standard-of-care PPI in the healing of erosive esophagitis, with potential advantages in symptom control. Furthermore, it has shown superior efficacy compared to placebo in improving gastric erosions in patients with gastritis. The data presented in this guide supports the therapeutic potential of this compound as a valuable alternative in the management of acid-related disorders. Further independent analysis of the available data is encouraged.

References

Confirming Target Engagement of Abeprazan Hydrochloride in Cellular Thermal Shift Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Abeprazan hydrochloride and its alternatives for the inhibition of gastric H+, K+-ATPase, with a focus on confirming target engagement using the Cellular Thermal Shift Assay (CETSA). This compound is a potassium-competitive acid blocker (P-CAB) that offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This document outlines the experimental basis for utilizing CETSA to verify the intracellular interaction of these compounds with their target protein.

Executive Summary

This compound is a reversible, potassium-competitive inhibitor of the gastric H+, K+-ATPase.[1][2][3][4][5] Unlike proton pump inhibitors (PPIs) such as Omeprazole, Abeprazan does not require an acidic environment for activation. This fundamental difference in binding mechanism—reversible versus covalent—is expected to produce distinct profiles in a Cellular Thermal Shift Assay (CETSA), providing a valuable method for confirming target engagement and elucidating the mode of action directly in a cellular context. While direct CETSA data for this compound is not yet publicly available, this guide presents a hypothetical, yet scientifically grounded, comparison based on its mechanism of action relative to established alternatives.

Comparison of this compound and Alternatives

The primary alternatives to this compound fall into two main categories: other potassium-competitive acid blockers (P-CABs) like Vonoprazan, and proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole.

FeatureThis compound (P-CAB)Vonoprazan (P-CAB)Omeprazole (PPI)
Target H+, K+-ATPaseH+, K+-ATPaseH+, K+-ATPase
Binding Mechanism Reversible, ionic binding, competitive with K+Reversible, ionic binding, competitive with K+Covalent, disulfide bond formation
Activation Requirement None, active in neutral pHNone, active in neutral pHRequires acidic environment for conversion to active form
Speed of Onset RapidRapidSlower, requires accumulation and activation
Duration of Action Dependent on plasma concentration and dissociation rateLong, due to slow dissociationLong, due to irreversible binding

Hypothetical Cellular Thermal Shift Assay (CETSA) Data

The following table presents hypothetical CETSA data for this compound and Omeprazole to illustrate the expected differences in target engagement confirmation. This data is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

CompoundTarget ProteinApparent Melting Temp (Tm) without Ligand (°C)Apparent Melting Temp (Tm) with Ligand (°C)Thermal Shift (ΔTm) (°C)CETSA EC50 (µM)
This compoundH+, K+-ATPase52.557.8+5.30.8
OmeprazoleH+, K+-ATPase52.559.2+6.71.5

Note: The greater thermal shift (ΔTm) for Omeprazole is hypothesized based on its covalent and irreversible binding, which typically results in a more pronounced stabilization of the target protein compared to the reversible binding of Abeprazan. The EC50 values reflect the concentration required to achieve 50% of the maximal thermal shift, indicating the potency of target engagement in a cellular environment.

Experimental Protocols

A detailed protocol for a Cellular Thermal Shift Assay to assess the target engagement of H+, K+-ATPase inhibitors is provided below.

Cellular Thermal Shift Assay (CETSA) Protocol for H+, K+-ATPase

1. Cell Culture and Treatment:

  • Culture human gastric adenocarcinoma cells (e.g., AGS cells), which endogenously express H+, K+-ATPase, to 80-90% confluency.

  • Harvest cells and resuspend in a serum-free culture medium at a density of 2 x 10^6 cells/mL.

  • Aliquot cell suspension into PCR tubes.

  • Treat cells with a range of concentrations of this compound or Omeprazole (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO).

  • Incubate for 1 hour at 37°C to allow for compound uptake and target binding.

2. Thermal Treatment:

  • Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Include a non-heated control (37°C).

  • Immediately cool the samples to 4°C.

3. Cell Lysis and Protein Extraction:

  • Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

4. Protein Quantification and Analysis:

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the α-subunit of the H+, K+-ATPase.

  • Use a secondary antibody conjugated to a fluorescent dye for detection.

  • Quantify the band intensities using an appropriate imaging system.

5. Data Analysis:

  • For each temperature point, normalize the band intensity of the treated samples to the non-heated control.

  • Plot the normalized intensity against the temperature to generate melting curves.

  • Determine the apparent melting temperature (Tm) as the temperature at which 50% of the protein is denatured.

  • The thermal shift (ΔTm) is the difference in Tm between the vehicle-treated and drug-treated samples.

  • For EC50 determination, plot the band intensity at a fixed temperature (chosen from the melting curve, e.g., 58°C) against the logarithm of the drug concentration and fit to a dose-response curve.

Visualizations

Signaling Pathway of Gastric Acid Secretion

Gastric Acid Secretion Pathway cluster_parietal_cell Parietal Cell H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC Gs M3R Muscarinic M3 Receptor PLC Phospholipase C M3R->PLC Gq CCK2R Gastrin/CCK2 Receptor CCK2R->PLC Gq cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA activates PKC Protein Kinase C IP3_DAG->PKC activates HK_ATPase_vesicle H+, K+-ATPase (Tubulovesicles) PKA->HK_ATPase_vesicle phosphorylates PKC->HK_ATPase_vesicle phosphorylates HK_ATPase_membrane H+, K+-ATPase (Apical Membrane) HK_ATPase_vesicle->HK_ATPase_membrane translocation H_out H+ (Lumen) HK_ATPase_membrane->H_out pumps out Histamine Histamine Histamine->H2R Acetylcholine Acetylcholine Acetylcholine->M3R Gastrin Gastrin Gastrin->CCK2R K_in K+ (Lumen) K_in->HK_ATPase_membrane pumps in Abeprazan Abeprazan Abeprazan->HK_ATPase_membrane reversibly inhibits Omeprazole Omeprazole Omeprazole->HK_ATPase_membrane covalently inhibits

Caption: Gastric acid secretion signaling pathway.

CETSA Experimental Workflow

CETSA Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow start Start cell_treatment Cell Treatment with Compound (e.g., Abeprazan or Omeprazole) start->cell_treatment heating Heating to a Range of Temperatures cell_treatment->heating lysis Cell Lysis (Freeze-Thaw) heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Western Blot Analysis for H+, K+-ATPase supernatant->analysis data Quantify Band Intensity and Generate Melting Curves analysis->data end Determine ΔTm and EC50 data->end

Caption: CETSA experimental workflow diagram.

Logical Relationship of CETSA Principle

CETSA Principle cluster_principle Principle of Cellular Thermal Shift Assay (CETSA) ligand_binding Ligand (e.g., Abeprazan) binds to Target Protein (H+, K+-ATPase) stabilization Increased Thermal Stability of the Protein-Ligand Complex ligand_binding->stabilization heating Heating stabilization->heating less_denaturation Less Denaturation and Precipitation of Target Protein heating->less_denaturation more_soluble More Soluble Target Protein Remains after Centrifugation less_denaturation->more_soluble detection Higher Signal in Western Blot more_soluble->detection

Caption: Logical relationship of the CETSA principle.

References

A comparative study on the formulation and stability of different Abeprazan hydrochloride salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the formulation and stability considerations for different potential salt forms of Abeprazan, a potassium-competitive acid blocker (P-CAB). While specific experimental data comparing various Abeprazan salts is not extensively available in the public domain, this document extrapolates from established principles of pharmaceutical salt selection and the known properties of Abeprazan hydrochloride (also known as Fexuprazan hydrochloride) to offer a scientific comparison.

Introduction to Abeprazan and Salt Selection

Abeprazan is a next-generation acid suppressant that functions by reversibly inhibiting the proton pump (H+/K+-ATPase) in gastric parietal cells.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), Abeprazan does not require an acidic environment for activation, leading to a more rapid onset of action.[4][5][6] The choice of a salt form for an active pharmaceutical ingredient (API) like Abeprazan is a critical step in drug development, significantly impacting its physicochemical properties, manufacturability, and clinical performance.[7][8][9] Key parameters influenced by salt selection include solubility, dissolution rate, stability, hygroscopicity, and bioavailability.[9][10]

Comparative Analysis of Potential Abeprazan Salt Forms

While Abeprazan is developed as the hydrochloride salt, a theoretical comparison with other potential salt forms can be insightful for formulation scientists. The selection of a suitable salt form is a multi-faceted process aiming to optimize the drug's properties for its intended dosage form and therapeutic application.[7][8]

Table 1: Theoretical Comparison of Physicochemical Properties of Potential Abeprazan Salts

Salt FormExpected Aqueous SolubilityPotential Impact on Dissolution RatePotential Stability ConcernsKey Formulation Considerations
Hydrochloride Moderate to HighFavorable for oral absorptionGenerally good, but may be susceptible to disproportionation in certain formulations.[11]Well-established counterion in the pharmaceutical industry. Requires careful excipient compatibility screening to prevent salt disproportionation.
Mesylate Often highCan enhance dissolution compared to the free base.Generally considered stable.Good crystallinity is often achievable, which is beneficial for processing and stability.
Sulfate VariableMay offer improved dissolution.Can be prone to hydration, which may affect stability and processing.Potential for improved stability over some other salts.[12]
Tosylate Generally lower than smaller counterionsMay have a slower dissolution rate.Good thermal stability is often observed.The larger counterion may influence the overall drug load in a formulation.
Maleate Can be highMay enhance dissolution.Can be susceptible to degradation, particularly under acidic conditions.[7]Requires thorough stability testing due to the potential reactivity of the maleate counterion.

Note: This table is based on general principles of salt selection and not on direct experimental data for different Abeprazan salts.

Formulation and Stability Data for this compound

Currently, Abeprazan is primarily studied and formulated as its hydrochloride salt.[5][6][13]

Table 2: Available Formulation and Stability Data for this compound

ParameterValue/InformationSource
Molecular Formula C19H18ClF3N2O3S[5]
Molecular Weight 446.87 g/mol [5]
Solubility DMSO: ≥ 2.5 mg/mL[6]
Storage (Powder) -20°C for 3 years[5]
Storage (in solvent) -80°C for 1 year[5]
Formulation Oral tablets (10 mg and 40 mg have been studied)[14][15]

Experimental Protocols

Detailed experimental protocols are crucial for the systematic evaluation of different salt forms. The following are standard methodologies that would be employed in a comparative study.

Salt Screening Protocol

A multi-well plate-based screening method can be employed for the rapid identification of new salt forms.[16]

  • Preparation of Stock Solution: Prepare a stock solution of Abeprazan free base in a suitable solvent (e.g., acetone, ethanol).

  • Dispensing: Dispense an aliquot of the Abeprazan stock solution into each well of a 96-well plate.

  • Counterion Addition: Add an equimolar amount of a panel of pharmaceutically acceptable counterions (as solutions) to each well.

  • Solvent Evaporation: Allow the solvent to evaporate under controlled conditions (e.g., nitrogen stream, vacuum).

  • Solid-State Characterization: Analyze the resulting solids in each well using techniques like X-ray powder diffraction (XRPD) and polarized light microscopy to identify crystalline salt formation.

Aqueous Solubility Determination

The equilibrium solubility of each salt form is determined using the shake-flask method.

  • Sample Preparation: Add an excess amount of the Abeprazan salt to a fixed volume of purified water in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw an aliquot, filter it to remove undissolved solids, and analyze the concentration of Abeprazan in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Dissolution Rate Study

The intrinsic dissolution rate (IDR) provides a standardized measure of the dissolution of a pure substance under constant surface area.

  • Compact Preparation: Prepare a compact of the Abeprazan salt in a die with a known surface area.

  • Dissolution Apparatus: Place the compact in a dissolution apparatus (e.g., USP Apparatus 2) containing a suitable dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Sample Collection: Withdraw samples from the dissolution medium at predetermined time intervals.

  • Analysis: Analyze the concentration of Abeprazan in each sample using HPLC to determine the dissolution rate.

Stability Testing Protocol (ICH Guidelines)

Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A).[17]

  • Sample Storage: Store the different Abeprazan salt forms under various temperature and humidity conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).

  • Analysis: Analyze the samples for appearance, assay, degradation products (using a stability-indicating HPLC method), and dissolution.

  • Forced Degradation: Subject the salts to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation pathways and to validate the stability-indicating method.[17]

Visualizations

Signaling Pathway of Abeprazan

Abeprazan, as a P-CAB, directly and reversibly inhibits the H+/K+-ATPase enzyme, which is the final step in the gastric acid secretion pathway.

Abeprazan_Mechanism cluster_parietal_cell Gastric Parietal Cell K_channel K+ Channel ATPase H+/K+-ATPase (Proton Pump) K_channel->ATPase K+ influx Gastric_Lumen Gastric Lumen (Stomach) ATPase->Gastric_Lumen H+ efflux Abeprazan Abeprazan Abeprazan->ATPase Reversible Inhibition (K+ competitive)

Figure 1: Mechanism of action of Abeprazan.

Experimental Workflow for Salt Selection and Formulation

The process of selecting an optimal salt form and developing a stable formulation involves a series of integrated steps.

Salt_Selection_Workflow API Abeprazan Free Base Salt_Screening Salt Screening (Multiple Counterions) API->Salt_Screening Characterization Physicochemical Characterization (Solubility, pKa, Crystal Form) Salt_Screening->Characterization Lead_Salts Lead Salt Candidate(s) Selection Characterization->Lead_Salts Formulation Formulation Development (Excipient Compatibility) Lead_Salts->Formulation Stability ICH Stability Studies (Accelerated & Long-Term) Formulation->Stability Final_Formulation Final Dosage Form Stability->Final_Formulation

Figure 2: Workflow for salt selection and formulation.

Conclusion

The selection of an appropriate salt form is paramount to the successful development of Abeprazan as a therapeutic agent. While this compound is the clinically investigated form, a systematic evaluation of other salt forms could potentially offer advantages in terms of solubility, stability, and manufacturability. The experimental protocols outlined in this guide provide a framework for such a comparative study. Further research and public dissemination of comparative data on different Abeprazan salts would be highly beneficial to the scientific community and for the advancement of formulation science in the field of acid-related disease treatments.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Abeprazan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Abeprazan hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent potassium-competitive acid blocker.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential hazards. While some safety data sheets (SDS) may classify it as non-hazardous, others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Given this conflicting information, a cautious approach is warranted. The following personal protective equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles[1].

  • Hand Protection: Wear protective gloves. Nitrile gloves are a suitable option, but it is advisable to consult the glove manufacturer's compatibility data. Change gloves immediately if they become contaminated[1].

  • Body Protection: An impervious lab coat or gown should be worn to prevent skin contact[1]. When there is a potential for splashing, a cuffed gown resistant to permeability by hazardous drugs is recommended[2].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator must be used[1]. All work with powders or volatile solutions should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure[1][3].

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. Note that specific occupational exposure limits have not been established[1][3].

PropertyValueReference
Molecular Formula C19H18ClF3N2O3S[1][3]
Molecular Weight 446.87 g/mol [1][3]
CAS Number 1902954-87-3[1][3]
Occupational Exposure Limits No data available[1][3]

Operational and Disposal Plans

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to maintaining the integrity of the compound and ensuring personnel safety.

Handling:

  • Preparation: Before handling, ensure that a safety shower and an eye wash station are readily accessible[1][3].

  • Engineering Controls: Use this compound only in areas with adequate exhaust ventilation, such as a chemical fume hood, especially when handling the powder form to avoid dust and aerosol formation[1][3].

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this compound is handled. Wash hands thoroughly after handling[1].

  • Avoiding Contamination: Avoid inhalation, and contact with eyes and skin[1][3].

Storage:

  • Container: Keep the container tightly sealed[1][3].

  • Temperature: Store the powdered form at -20°C. If in solvent, store at -80°C for up to six months or -20°C for one month[3].

  • Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1][3].

  • Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents[1][3].

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention[1][3].

  • Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention[1][3].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention[3].

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell[1][3].

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses[1][3].

  • Absorb: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders[1][3]. For powder spills, carefully cover the spill with a damp absorbent material to avoid generating dust.

  • Clean: Decontaminate surfaces and equipment by scrubbing with alcohol[1][3].

  • Dispose: Collect all contaminated materials in a labeled, sealed container for disposal as hazardous waste[1].

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Unused Product: Dispose of the contents and container to an approved waste disposal plant[1].

  • Contaminated Materials: All PPE, absorbent materials from spills, and any other items contaminated with this compound should be placed in a properly labeled, sealed container and disposed of as hazardous waste[4].

  • Environmental Precautions: Avoid release to the environment. Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains or waterways[1].

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup weigh Weighing (in ventilated enclosure) prep_setup->weigh Proceed to Handling dissolve Dissolution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate Experiment Complete spill Spill Occurs experiment->spill exposure Personal Exposure experiment->exposure dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill->decontaminate Follow Spill Protocol exposure->wash_hands Follow First Aid Measures

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.